Syk-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H28N4O3S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
cis-(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[(4-methylpyrimidin-2-yl)amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H28N4O3S/c1-14-9-16(11-17(10-14)28-22-25-8-6-15(2)27-22)19-12-26-21(32-19)24(31)7-5-18(20(29)30)23(3,4)13-24/h6,8-12,18,31H,5,7,13H2,1-4H3,(H,29,30)(H,25,27,28)/t18-,24-/m1/s1 |
InChI Key |
OYKPWSZSBLRRPL-HOYKHHGWSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)[C@]4(CC[C@@H](C(C4)(C)C)C(=O)O)O)C |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: The Discovery and Synthesis of Syk-IN-3, a Novel Spleen Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Syk-IN-3" with the chemical structure 2-((3-(4-aminophenyl)-1H-indazol-6-yl)amino)-N-(tert-butyl)nicotinamide is not prominently documented in publicly available scientific literature. This technical guide, therefore, presents a representative overview of the discovery, synthesis, and evaluation process for a Syk inhibitor of this structural class, based on established principles in medicinal chemistry and pharmacology. The experimental data and specific synthesis protocols are illustrative.
Introduction to Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1] It is a crucial mediator of immunoreceptor signaling in macrophages, neutrophils, mast cells, and B-cells.[1] Upon activation by immunoreceptor tyrosine-based activation motifs (ITAMs), Syk initiates a signaling cascade that leads to the activation of downstream pathways, including the MAPK and NF-κB pathways, resulting in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[2][3]
Given its central role in immune and inflammatory responses, Syk has emerged as a compelling therapeutic target for a range of diseases, including rheumatoid arthritis, systemic lupus erythematosus, allergic asthma, and certain B-cell malignancies.[4][5] The development of small molecule inhibitors of Syk is an active area of research in the pharmaceutical industry.
Discovery of this compound
The discovery of a potent and selective Syk inhibitor like this compound would typically follow a structured drug discovery process, beginning with the identification of a promising lead compound.
High-Throughput Screening (HTS)
A high-throughput screening campaign is often the initial step to identify novel chemical scaffolds that inhibit Syk activity. A library of diverse small molecules would be screened using an in vitro biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a peptide substrate by the Syk enzyme. Hits from the HTS would be compounds that show a significant reduction in Syk activity.
Hit-to-Lead Optimization
Following the identification of initial hits, a hit-to-lead campaign would be initiated. This involves the synthesis of analogs of the hit compounds to establish a structure-activity relationship (SAR). The goals of this phase are to improve potency, enhance selectivity against other kinases, and optimize physicochemical properties for better drug-like characteristics. For a compound like this compound, this would involve modifying the indazole core, the aminophenyl group, and the nicotinamide moiety to explore their impact on biological activity.
The general workflow for the discovery and initial evaluation of a Syk inhibitor is depicted below.
References
- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] NAD+ and Vitamin B3: From Metabolism to Therapies | Semantic Scholar [semanticscholar.org]
- 4. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Syk Inhibitor: Syk-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Syk-IN-3, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and inflammation.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a complex heterocyclic scaffold. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (1S,4R)-4-(5-(5-((4,6-dimethylpyrimidin-2-yl)amino)-2-methylphenyl)thiazol-2-yl)-4-hydroxy-2,2-dimethylcyclohexane-1-carboxylic acid |
| CAS Number | 1312534-69-2[1] |
| SMILES String | Cc1cc(Nc2nc(C)cc(C)n2)ccc1-c1sc(-c2c(C)c(C(=O)O)c(O)cc2C)cn1 |
| Molecular Formula | C24H28N4O3S[1] |
| Molecular Weight | 452.57 g/mol [1] |
| Physicochemical Property | Value |
| Appearance | Solid |
| Purity | >98% (typically) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Pharmacological Properties
This compound is a highly potent inhibitor of Syk kinase, a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors.
| Parameter | Value | Comments |
| Target | Spleen Tyrosine Kinase (Syk) | A key mediator in immune and inflammatory signaling pathways. |
| IC50 | 1 nM[1] | Indicates very high potency against the Syk enzyme. |
| Selectivity | Data not publicly available | A comprehensive kinase selectivity profile for this compound has not been published. However, its discovery as a selective inhibitor suggests it likely has significantly lower activity against other kinases. Further profiling is required to fully characterize its off-target activities. |
Mechanism of Action and Signaling Pathway
Syk kinase is a central node in the signaling cascades initiated by the activation of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors. Upon receptor engagement, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex and becomes activated through phosphorylation. Activated Syk then phosphorylates a multitude of downstream substrates, leading to the activation of several signaling pathways, including the PLCγ, PI3K/AKT, and MAPK pathways. These pathways ultimately regulate diverse cellular responses such as proliferation, differentiation, survival, and the production of inflammatory mediators.
This compound, as an ATP-competitive inhibitor, is believed to bind to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and blocking the downstream signaling cascade.
Syk Signaling Pathway and Point of Inhibition
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro inhibitory activity of this compound against Syk kinase, based on a homogenous time-resolved fluorescence (HTRF) assay format.
Objective: To determine the IC50 value of this compound against recombinant human Syk kinase.
Materials:
-
Recombinant human Syk kinase (active)
-
Biotinylated peptide substrate (e.g., a poly-GT-biotin or a specific Syk substrate peptide)
-
ATP (Adenosine 5'-triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665 (or other suitable acceptor fluorophore)
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Experimental Workflow:
Detailed Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM).
-
Further dilute the compound dilutions in Assay Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add the Syk kinase solution (e.g., 5 µL of a 2X concentrated solution) to each well.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare a 2X concentrated solution of the biotinylated substrate and ATP in Assay Buffer.
-
Initiate the kinase reaction by adding this mixture (e.g., 2.5 µL) to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to be within the linear range of the assay.
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) in a suitable detection buffer.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Logical Relationships in Syk Activation and Inhibition
The activation of Syk is a tightly regulated process that can be conceptually understood as a molecular "OR" gate, where either binding to phosphorylated ITAMs or phosphorylation of key tyrosine residues in its linker region can lead to its activation. This compound acts as a direct antagonist to this process by blocking the catalytic activity of the kinase.
Conclusion
This compound is a potent and valuable research tool for investigating the biological roles of Spleen Tyrosine Kinase. Its high potency makes it suitable for in vitro and potentially in cell-based assays to probe the function of Syk in various physiological and pathological processes. Further characterization of its selectivity and in vivo properties will be crucial in determining its potential as a therapeutic lead compound. This technical guide provides a foundational understanding of this compound for the scientific community, facilitating its application in advancing our knowledge of Syk-mediated biology and the development of novel therapeutics.
References
The Role of Syk-IN-3 in B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Spleen Tyrosine Kinase (Syk) in B-cell receptor (BCR) signaling, with a specific focus on the potent inhibitor, Syk-IN-3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the BCR signaling pathway.
Introduction to B-Cell Receptor Signaling and the Role of Syk
The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production. The BCR complex consists of a membrane-bound immunoglobulin (mIg) molecule and the Igα/Igβ (CD79a/CD79b) heterodimer. Upon antigen binding to the mIg, the BCRs cluster, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of Igα and Igβ by Src-family kinases.
Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, plays a pivotal role in propagating the downstream signal. The tandem SH2 domains of Syk bind to the phosphorylated ITAMs, leading to Syk's activation.[1] Activated Syk then phosphorylates a multitude of downstream substrates, including BLNK (B-cell linker protein) and PLCγ2 (Phospholipase C gamma 2), which ultimately results in the mobilization of intracellular calcium and the activation of transcription factors that drive the B-cell response.[2] Given its central role, Syk has emerged as a key therapeutic target for a range of autoimmune diseases and B-cell malignancies.[3]
This compound: A Potent Inhibitor of Syk Kinase
This compound is a highly potent inhibitor of Spleen Tyrosine Kinase. While the specific chemical structure of this compound is detailed in patent WO2011075515A1 as compound example 152, it is not widely available in the public domain. However, its exceptional potency makes it a significant tool for studying the intricacies of BCR signaling and for the development of novel therapeutics.
The primary mechanism of action for most Syk inhibitors, including likely this compound, involves binding to the ATP-binding site of the kinase domain of Syk.[3] This competitive inhibition prevents the phosphorylation of Syk's substrates, thereby blocking the downstream signaling cascade that is initiated by BCR activation.
Quantitative Data for Syk Inhibitors
The potency of Syk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Syk by 50%. The following table summarizes the reported IC50 values for this compound and other well-characterized Syk inhibitors, providing a comparative view of their potencies.
| Inhibitor | IC50 (nM) | Notes |
| This compound | 1 | Potent inhibitor from patent WO2011075515A1. |
| Fostamatinib (R406) | 41 | Prodrug of the active metabolite R406. |
| Entospletinib (GS-9973) | 7.7 | Orally bioavailable and selective Syk inhibitor. |
| Cerdulatinib (PRT062070) | 32 | Dual inhibitor of Syk and JAK kinases. |
| BAY 61-3606 | 10 | ATP-competitive and reversible Syk inhibitor. |
| PRT062607 (P505-15) | 1-2 | Highly specific and potent Syk inhibitor. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Syk inhibitors like this compound in the context of BCR signaling.
In Vitro Syk Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Syk. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated poly-GT (poly(Glu, Tyr)) substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing recombinant Syk kinase and the biotinylated poly-GT substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final concentrations should be optimized, but typical ranges are 1-5 ng/µL Syk, 100-200 nM substrate, and 10-50 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular B-Cell Receptor-Mediated Calcium Mobilization Assay
This assay measures the ability of a Syk inhibitor to block the increase in intracellular calcium concentration following BCR stimulation in a B-cell line, such as Ramos cells.
Materials:
-
Ramos (human Burkitt's lymphoma) B-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl2, 1 mM MgCl2, and 20 mM HEPES
-
Anti-human IgM antibody (F(ab')2 fragment)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Harvest Ramos cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with the calcium-sensitive dye by adding Fura-2 AM (final concentration 2-5 µM) or Fluo-4 AM (final concentration 1-2 µM) and Pluronic F-127 (final concentration 0.02%).
-
Incubate the cells at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 50 µL of this compound at various concentrations (or DMSO as a control) and incubate at 37°C for 30 minutes.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 30-60 seconds.
-
Add 50 µL of anti-human IgM antibody (final concentration 10-20 µg/mL) to stimulate the BCR.
-
Immediately begin kinetic measurement of fluorescence for 5-10 minutes. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at 485 nm and measure emission at 520 nm.
-
The change in fluorescence (or the ratio of 340/380 for Fura-2) is indicative of the intracellular calcium concentration. Plot the peak response against the inhibitor concentration to determine the IC50.
Western Blotting for Phosphorylation of Downstream Signaling Proteins
This protocol is used to assess the effect of a Syk inhibitor on the phosphorylation status of Syk itself (autophosphorylation) and its downstream targets like BLNK and PLCγ2 in B-cells upon BCR stimulation.
Materials:
-
Ramos B-cells
-
RPMI-1640 medium
-
Anti-human IgM antibody (F(ab')2 fragment)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk (total), anti-phospho-BLNK (Tyr84), anti-BLNK (total), anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2 (total), and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Stimulate the cells with anti-human IgM antibody (10-20 µg/mL) for 5-10 minutes at 37°C.
-
Pellet the cells by centrifugation at 4°C and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 12.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the B-cell receptor signaling pathway and the experimental workflows.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro Syk kinase HTRF assay.
Caption: Workflow for a cellular BCR-mediated calcium mobilization assay.
Conclusion
This compound is a highly potent inhibitor of Spleen Tyrosine Kinase, a critical mediator of B-cell receptor signaling. Its high potency makes it a valuable tool for dissecting the roles of Syk in B-cell function and a promising starting point for the development of therapeutics for autoimmune diseases and B-cell malignancies. The experimental protocols provided in this guide offer a framework for characterizing the in vitro and cellular activity of this compound and other Syk inhibitors. Further research into the selectivity, pharmacokinetics, and in vivo efficacy of this compound will be crucial in determining its full therapeutic potential.
References
The Critical Role of Spleen Tyrosine Kinase (Syk) in Fc Receptor Signaling and the Therapeutic Potential of its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a central mediator in signal transduction downstream of various immunoreceptors, including the Fc receptors (FcRs). The activation of FcRs on immune cells by antibody-antigen complexes initiates a signaling cascade heavily dependent on Syk, leading to a wide array of cellular responses such as phagocytosis, degranulation, cytokine release, and antibody-dependent cell-mediated cytotoxicity. Given its pivotal role in these processes, Syk has emerged as a key therapeutic target for a multitude of inflammatory, autoimmune, and malignant disorders. This technical guide provides a comprehensive overview of the Fc receptor signaling pathway with a focus on the function of Syk, and explores the mechanism of action of Syk inhibitors, using well-characterized examples to illustrate their biochemical and cellular effects. Detailed experimental protocols for key assays and quantitative data for potent Syk inhibitors are presented to aid in the research and development of novel therapeutics targeting this critical kinase.
Introduction: Syk Kinase and Fc Receptor Signaling
Fc receptors are crucial components of the adaptive and innate immune systems, recognizing the fragment crystallizable (Fc) portion of immunoglobulins.[1] This recognition of antibody-coated targets triggers a phosphorylation cascade initiated by Src family kinases, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the Fc receptor subunits.[2] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex.[2]
Upon binding to the phosphorylated ITAMs, Syk undergoes a conformational change and is subsequently activated through autophosphorylation and further phosphorylation by Src family kinases.[2] Activated Syk then phosphorylates a multitude of downstream substrates, including adaptor proteins and enzymes, thereby propagating the signal and leading to the activation of various signaling pathways. These pathways include the PLCγ-mediated calcium mobilization, the Ras-MAPK pathway, and the PI3K-Akt pathway, culminating in diverse cellular functions.[3] The central role of Syk makes it an attractive target for therapeutic intervention in diseases driven by excessive or inappropriate immune responses.
Fc Receptor Signaling Pathway
The signaling cascade initiated by Fc receptor engagement is a tightly regulated process. The following diagram illustrates the key events in the Fc receptor signaling pathway and the inhibitory action of a Syk inhibitor.
Quantitative Data for Representative Syk Inhibitors
While specific data for "this compound" is not publicly available, the following tables summarize the quantitative data for two well-characterized and clinically relevant Syk inhibitors, Fostamatinib (the active metabolite is R406) and Entospletinib (GS-9973), which serve as excellent benchmarks for the potency and efficacy of this class of inhibitors.
Table 1: Biochemical Potency of Representative Syk Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| R406 (active metabolite of Fostamatinib) | Syk | Cell-free kinase assay | 41 | 30 | [3] |
| Entospletinib (GS-9973) | Syk | Cell-free kinase assay | 7.7 | N/A | [4] |
Table 2: Cellular Activity of Representative Syk Inhibitors
| Inhibitor | Cell Line/Type | Assay Type | Endpoint | EC50 (nM) | Reference(s) |
| R406 | Primary Human Mast Cells | IgE-induced Degranulation | β-hexosaminidase release | 56 | [3] |
| R406 | Various Cells | Syk-dependent signaling | Various | 33 - 171 | [5] |
| Entospletinib (GS-9973) | Ramos cells | BCR-mediated BLNK phosphorylation | Phospho-BLNK levels | 26 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Syk inhibitors. The following sections provide protocols for key experiments used to characterize their activity.
Biochemical Syk Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified Syk enzyme by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Syk enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in Syk Kinase Buffer containing 5% DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (5% DMSO).[6]
-
Add 2 µl of Syk enzyme diluted in Kinase Buffer to each well.[6]
-
Add 2 µl of a substrate/ATP mix (final concentrations are typically at the Km for ATP and an optimized substrate concentration) to initiate the reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[6]
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Immunoprecipitation and Western Blot for Syk Phosphorylation
This method assesses the ability of an inhibitor to block the phosphorylation of Syk in a cellular context following Fc receptor stimulation.
Materials:
-
Cell line expressing Fc receptors (e.g., THP-1 monocytes, RBL-2H3 mast cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., aggregated IgG, anti-IgE antibody)
-
Test inhibitor (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-Syk antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-phospho-Syk (e.g., Tyr525/526) antibody for western blotting
-
Anti-total Syk antibody for western blotting
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Treatment:
-
Plate cells and starve overnight if necessary.
-
Pre-incubate cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate Fc receptor agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Syk and total Syk.
-
Normalize the phospho-Syk signal to the total Syk signal.
-
Determine the concentration-dependent inhibition of Syk phosphorylation and calculate the EC50 value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Fc receptor activation, a key downstream event of Syk signaling.
Materials:
-
Cell line expressing Fc receptors (e.g., RBL-2H3)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Stimulating agent (e.g., anti-IgE followed by antigen)
-
Test inhibitor (e.g., this compound)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Inhibitor Incubation:
-
Add serial dilutions of the test inhibitor or vehicle to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the stimulating agent to all wells simultaneously using the instrument's injection system.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Conclusion
Syk kinase is an indispensable component of the Fc receptor signaling pathway, playing a critical role in the initiation and propagation of immune responses. Its central position in this cascade makes it a highly attractive target for the development of therapeutics aimed at treating a wide range of autoimmune and inflammatory diseases, as well as certain B-cell malignancies. The detailed understanding of the signaling pathway, coupled with robust biochemical and cellular assays, provides a solid foundation for the discovery and characterization of novel and potent Syk inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to advance the field of Syk-targeted therapies. The continued exploration of Syk inhibitors holds great promise for the development of new and effective treatments for patients with significant unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
The Chemical Probe Syk-IN-3 (MRL-SYKi): An In-Depth Technical Guide for Researchers
An authoritative resource for scientists and drug development professionals on the potent and selective Syk kinase inhibitor, Syk-IN-3, also known as MRL-SYKi. This guide provides comprehensive data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate the effective use of this chemical probe in research.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Its central role in mediating immune and inflammatory responses has made it a compelling therapeutic target for a range of diseases, including autoimmune disorders, allergic conditions, and hematological malignancies.[3][4] this compound, also known as MRL-SYKi, is a potent and selective chemical probe for Syk kinase, developed by MSD and made available to the scientific community as a donated chemical probe to facilitate open-access research.[5][6][7] This guide serves as a technical resource for researchers utilizing this compound to investigate Syk biology and its role in disease.
Chemical and Physical Properties
This compound is a small molecule inhibitor that acts as a Type I, ATP-competitive inhibitor of the Syk kinase domain.[6] A structurally related but significantly less active compound, MRL-SYKi-NC, is available as a negative control for experiments.[7][8]
| Property | Value | Reference |
| Chemical Name | (1S,4R)-4-hydroxy-2,2-dimethyl-4-(5-(3-methyl-5-((4-methylpyrimidin-2-yl)amino)phenyl)thiazol-2-yl)cyclohexane-1-carboxylic acid | [5] |
| Molecular Formula | C24H28N4O3S | [9] |
| Molecular Weight | 452.58 g/mol | [9] |
| CAS Number | 1312534-69-2 | [5] |
| InChI Key | Not Available | |
| SMILES | Not Available | |
| Negative Control | MRL-SYKi-NC | [8] |
In Vitro Activity and Selectivity
This compound is a highly potent inhibitor of human Syk kinase with a reported IC50 of 0.9 ± 0.4 nM.[6][7] Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for Syk.
Kinase Selectivity Profile
A KINOMEscan™ assay profiling this compound against a panel of 265 kinases revealed greater than 100-fold selectivity for Syk over the majority of the kinome.[6]
| Target | IC50 (nM) | Selectivity vs. Syk | Reference |
| SYK | 0.9 | - | [6] |
| ZAP70 | 24 | ~27-fold | [10] |
| SRC | 100 | ~111-fold | [6][7] |
| NTRK1 | 105 | ~117-fold | [6][7] |
| NTRK3 | 120 | ~133-fold | [6][7] |
This table represents a selection of the most potent off-target hits. For a comprehensive list, refer to the KINOMEscan™ data.
Cellular Activity
This compound demonstrates potent on-target activity in various cell-based assays, effectively inhibiting Syk-mediated signaling pathways. The recommended concentration for cellular use is up to 100 nM.[6][8]
| Assay Type | Cell Line | Readout | IC50 (nM) | Reference |
| Digitonin-permeabilized cell assay | SW480 (expressing SYK(S550Y)) | NanoBRET | 2.1 | [10] |
| Digitonin-permeabilized cell assay | SW480 (expressing SYK(P342T)) | NanoBRET | 4.6 | [10] |
| Digitonin-permeabilized cell assay | SW480 (expressing SYK(S550F)) | NanoBRET | 14 | [10] |
| PhosphoSens SOX peptide assay | SW480 (expressing SYK(S550F)) | Catalytic Activity | 63 | [10] |
| PhosphoSens SOX peptide assay | SW480 (expressing SYK(P342T)) | Catalytic Activity | 95 | [10] |
| Human Whole Blood Assay | Human Whole Blood | Not Specified | < 300 | [6] |
In Vivo Suitability
This compound has been reported as suitable for in vivo use.[6][8] However, specific pharmacokinetic data from peer-reviewed publications is limited. Researchers should perform their own pharmacokinetic and tolerability studies in their model system of choice.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the IC50 of this compound against purified Syk kinase. Specific assay formats such as HTRF®, ADP-Glo™, or LanthaScreen® may be used.
Materials:
-
Recombinant human Syk kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Syk-specific substrate (e.g., a poly-Glu,Tyr peptide)
-
This compound (and MRL-SYKi-NC as a negative control) dissolved in DMSO
-
Detection reagents (specific to the assay format)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
In a microplate, add the diluted this compound or DMSO (vehicle control).
-
Add the Syk kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the Syk substrate. The ATP concentration should ideally be at or near the Km for Syk.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and perform the detection step according to the manufacturer's protocol for the chosen assay format.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-Syk
This protocol details the detection of Syk phosphorylation at its activation loop tyrosines (Tyr525/526) in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos, a human B-lymphoma cell line)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM antibody for B-cells)
-
This compound and MRL-SYKi-NC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound, MRL-SYKi-NC, or DMSO (vehicle) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an anti-total Syk antibody.
Cell Viability/Proliferation Assay
This protocol provides a general method to assess the effect of this compound on the viability or proliferation of Syk-dependent cancer cell lines.
Materials:
-
Syk-dependent cell line (e.g., certain DLBCL cell lines)
-
Cell culture medium and supplements
-
This compound and MRL-SYKi-NC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow the cells to attach and resume growth overnight.
-
Add serial dilutions of this compound, MRL-SYKi-NC, or DMSO (vehicle) to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway initiated by immunoreceptor activation.
Experimental Workflow for Cellular pSyk Inhibition
Caption: Workflow for assessing this compound's effect on Syk phosphorylation.
Logical Relationship of Probe and Control
Caption: Logical use of this compound and its negative control.
Conclusion
This compound (MRL-SYKi) is a valuable and well-characterized chemical probe for the study of Syk kinase. Its high potency and selectivity, coupled with the availability of a matched negative control, make it an excellent tool for elucidating the biological functions of Syk and for validating it as a therapeutic target. This guide provides the essential data and methodologies to enable researchers to confidently and effectively incorporate this compound into their studies. As with any chemical probe, it is crucial to use the appropriate controls and to be mindful of potential off-target effects, even if they are minimal.
References
- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRL-SYKi | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 6. Probe MRL-SYKi | Chemical Probes Portal [chemicalprobes.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. MRL-SYKi | Structural Genomics Consortium [thesgc.org]
- 9. Compound MRL-SYKi - EUbOPEN [gateway.eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
Investigating Syk-dependent Cellular Processes with Syk-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of a variety of cell surface receptors, particularly in hematopoietic cells.[1] Its involvement in immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptors (FcR), makes it a critical mediator of diverse cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2][3] Dysregulation of Syk activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders, allergic reactions, and hematological malignancies.[2] Consequently, Syk has emerged as a compelling therapeutic target for the development of small molecule inhibitors.
This technical guide focuses on Syk-IN-3, a potent inhibitor of Syk, and its application in the investigation of Syk-dependent cellular processes. This document provides a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for key experiments to assess its effects on cellular signaling, viability, and cytokine production.
This compound: A Potent and Selective Syk Inhibitor
This compound is a small molecule inhibitor of Spleen Tyrosine Kinase.
Chemical Structure:
Chemical structure information for this compound is not publicly available.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the Syk kinase.[2] This binding event prevents the phosphorylation of Syk's substrates, thereby blocking the downstream signaling cascades that are dependent on Syk activity.[2]
Potency and Selectivity
This compound has been reported to be a highly potent inhibitor of Syk with an in vitro IC50 of 1 nM.[4] A comprehensive kinase selectivity profile is crucial to fully characterize the specificity of this compound and to understand its potential off-target effects. However, a detailed public kinase selectivity panel for this compound is not currently available. For comparison, other Syk inhibitors like Entospletinib (GS-9973) have shown high selectivity for Syk over other kinases.[5]
Data Presentation: Quantitative Analysis of this compound Activity
To facilitate the comparative analysis of this compound's efficacy, all quantitative data should be summarized in clearly structured tables. The following tables provide templates for organizing key experimental data.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Syk | 1 [4] |
| Kinase 2 | Data not available |
| Kinase 3 | Data not available |
| ... | Data not available |
Table 2: Effect of this compound on Cell Viability (IC50 values)
| Cell Line | Cell Type | Incubation Time (hr) | IC50 (µM) |
| e.g., Ramos | Human Burkitt's lymphoma | e.g., 72 | Data not available |
| e.g., THP-1 | Human monocytic leukemia | e.g., 72 | Data not available |
| e.g., RBL-2H3 | Rat basophilic leukemia | e.g., 48 | Data not available |
Table 3: Inhibition of Cytokine Release by this compound (IC50 values)
| Cell Line | Stimulant | Cytokine | IC50 (µM) |
| e.g., THP-1 | e.g., LPS | TNF-α | Data not available |
| e.g., THP-1 | e.g., LPS | IL-6 | Data not available |
| e.g., Primary Macrophages | e.g., Immune Complexes | TNF-α | Data not available |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of Syk and the application of this compound. The following diagrams, generated using the DOT language, illustrate key Syk signaling pathways and a general experimental workflow for characterizing Syk inhibitors.
Syk Signaling Pathways
Experimental Workflow for Syk Inhibitor Characterization
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular processes.
Western Blotting for Phosphorylated Syk and Downstream Targets
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Syk and its downstream signaling proteins.
Materials:
-
Cell line of interest (e.g., Ramos, THP-1)
-
This compound
-
Cell culture medium and supplements
-
Stimulant (e.g., anti-IgM for B-cells, LPS for monocytes)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSyk (Tyr525/526), anti-Syk, anti-pPLCγ2, anti-PLCγ2, anti-pAkt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Immunoprecipitation of Syk
This protocol allows for the investigation of proteins that interact with Syk and how these interactions are affected by this compound.
Materials:
-
Cell lysates prepared as described in the Western Blotting protocol.
-
Anti-Syk antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., modified RIPA buffer or PBS).
-
Elution buffer or Laemmli buffer.
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-Syk antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads multiple times with cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by Western Blotting.
-
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest.
-
This compound.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For Resazurin-based Assay: Add the resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data and fitting to a dose-response curve.[6]
-
Cytokine ELISA
This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6) released from cells following treatment with this compound and stimulation.
Materials:
-
Cell culture supernatants from treated and stimulated cells.
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
96-well ELISA plates.
-
Wash buffer.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-HRP conjugate.
-
-
Substrate Development:
-
Wash the plate and add the substrate solution. Incubate until color develops.
-
-
Data Acquisition:
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of Syk in a multitude of cellular processes. Its high potency makes it an effective inhibitor for in vitro studies. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the therapeutic potential of targeting Syk in various disease models. Further characterization of its kinase selectivity and in vivo efficacy will be crucial for its potential translation into clinical applications. This in-depth guide provides a solid foundation for scientists and drug development professionals to explore the multifaceted biology of Syk and the utility of this compound as a specific and potent chemical probe.
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. Classic and Novel Signaling Pathways Involved in Cancer: Targeting the NF-κB and Syk Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1312534-69-2 | Chemsrc [chemsrc.com]
- 5. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Spleen Tyrosine Kinase Inhibition on Cytokine Production: A Technical Guide
Disclaimer: This document provides a detailed overview of the effects of Spleen Tyrosine Kinase (Syk) inhibition on cytokine production. As specific public-domain data for "Syk-IN-3" is unavailable, this guide utilizes data from the well-characterized and clinically relevant Syk inhibitor, R406 (the active metabolite of Fostamatinib), as a representative example to illustrate the broader principles of Syk inhibition.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] Its activation is a critical step in the cascade leading to the production and release of a wide array of cytokines, which are key mediators of inflammation and immune responses.[1][3] Consequently, the inhibition of Syk has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth analysis of the effects of Syk inhibition on cytokine production, focusing on the core mechanisms, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and immunology.
Core Mechanism of Syk in Cytokine Production
Syk is a central signaling molecule downstream of various immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Upon receptor engagement by an antigen or immune complex, Syk is recruited to the receptor complex and becomes activated through phosphorylation.[1] Activated Syk then initiates a cascade of downstream signaling events, involving the activation of pathways such as the NF-κB, MAPK, and PI3K pathways.[4] These pathways ultimately lead to the transcription and translation of genes encoding various pro-inflammatory and immunomodulatory cytokines.[1][3]
Syk inhibitors, such as R406, act as ATP-competitive inhibitors, binding to the kinase domain of Syk and preventing its phosphorylation and subsequent activation.[1] By blocking this crucial initial step, Syk inhibitors effectively abrogate the downstream signaling cascades, leading to a significant reduction in the production of a broad spectrum of cytokines.[1][3]
Quantitative Effects of Syk Inhibition on Cytokine Production
The inhibition of Syk has been shown to potently suppress the production of numerous cytokines across various cell types and disease models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of R406 on Cytokine Production in Mast Cells
| Cytokine | Cell Type | Stimulus | R406 Concentration | Inhibition (%) | Reference |
| IL-13 | Murine BMMCs | Antigen | 1 µM | ~80% | [5] |
| TNF-α | Murine BMMCs | Antigen | 1 µM | ~75% | [5] |
| IL-2 | Murine BMMCs | Antigen | 1 µM | ~90% | [5] |
| IL-6 | Murine BMMCs | Antigen | 1 µM | ~85% | [5] |
Table 2: Effect of R406 on Cytokine Production in Macrophages and Monocytes
| Cytokine | Cell Type | Stimulus | R406 Concentration | Inhibition (%) | Reference |
| TNF-α | Human Monocytes | Immune Complexes | 1 µM | Significant Reduction | [6] |
| IL-1β | Human Monocytes | Dengue Virus Immune Complexes | 1 µM | Almost Complete Ablation | [7] |
| IL-6 | Human Monocytes | Dengue Virus Immune Complexes | 1 µM | Significant Reduction | [7] |
| IL-6 | Human THP-1 Macrophages | plate-bound IgG | Not Specified | Dose-dependent reduction | [8] |
| TNF-α | Human THP-1 Macrophages | plate-bound IgG | 1 µM | ~70% | [8] |
Table 3: Effect of R406 on Cytokine Production in Other Cell Types and In Vivo Models
| Cytokine | Cell Type/Model | Stimulus | R406/Fostamatinib Dose | Effect | Reference |
| IL-6 | Proximal Tubular Epithelial Cells | TNF-α | 1 µM | Significant Reduction | [9] |
| IL-8 | Proximal Tubular Epithelial Cells | TNF-α | 1 µM | Significant Reduction | [9] |
| IL-6 | Splenic CD11c+ Dendritic Cells (in vivo) | Imiquimod | 20 mg/kg | Significant Downregulation | |
| IL-23 | Splenic CD11c+ Dendritic Cells (in vivo) | Imiquimod | 20 mg/kg | Significant Downregulation | |
| TNF-α | Rheumatoid Arthritis Patients | N/A | 100 mg bid | Reduction in Serum Levels | [6] |
| IL-1 | Rheumatoid Arthritis Patients | N/A | 100 mg bid | Reduction in Serum Levels | [6] |
| IL-6 | Rheumatoid Arthritis Patients | N/A | 100 mg bid | Reduction in Serum Levels | [6] |
Signaling Pathways and Experimental Workflows
Syk Signaling Pathway Leading to Cytokine Production
The following diagram illustrates the central role of Syk in the signaling cascade that leads to the production of inflammatory cytokines upon Fc receptor activation.
Caption: Syk signaling cascade initiated by Fc receptor cross-linking, leading to cytokine production, and the point of inhibition by Syk inhibitors.
Experimental Workflow for Assessing Syk Inhibitor Effects on Cytokine Production
This diagram outlines a typical experimental workflow to evaluate the efficacy of a Syk inhibitor in modulating cytokine production in vitro.
Caption: A generalized workflow for in vitro evaluation of Syk inhibitor effects on cytokine production.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in this guide.
In Vitro Mast Cell Degranulation and Cytokine Production Assay[5]
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are generated by culturing bone marrow cells from mice in RPMI 1640 supplemented with 10% FBS, antibiotics, and 10 ng/mL recombinant murine IL-3.
-
Sensitization and Inhibition: BMMCs are sensitized overnight with 1 µg/mL anti-DNP IgE. The following day, cells are washed and resuspended in Tyrode's buffer. The cells are then pre-incubated with various concentrations of the Syk inhibitor (e.g., R406) or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Mast cell activation is induced by challenging the cells with 100 ng/mL DNP-HSA for 6 hours.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of cytokines such as IL-2, IL-6, IL-13, and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.
In Vivo Psoriasis-like Inflammation Model and Cytokine Analysis
-
Animal Model: A psoriasis-like skin inflammation model is induced in mice by the daily topical application of imiquimod (IMQ) cream on the shaved back skin for a specified number of days.
-
Inhibitor Administration: The Syk inhibitor (e.g., R406) is administered orally to the mice daily, typically starting one day before the first IMQ application. A vehicle control group receives the vehicle solution.
-
Sample Collection: At the end of the treatment period, mice are euthanized, and spleen and skin samples are collected.
-
Flow Cytometry Analysis of Splenic Dendritic Cells: Spleens are processed to obtain single-cell suspensions. The cells are then stained with fluorescently labeled antibodies against CD11c, IL-6, and IL-23 for intracellular cytokine analysis by flow cytometry.
-
ELISA of Skin Homogenates: Skin samples are homogenized, and the protein concentrations of IL-6 and IL-23 in the skin lysates are determined by ELISA.
Monocyte Isolation and Cytokine Response to Immune Complexes[6][7]
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by negative selection using a monocyte isolation kit.
-
Inhibitor Treatment and Stimulation: Isolated monocytes are pre-treated with the Syk inhibitor (e.g., R406) or vehicle for 1 hour. The cells are then stimulated with pre-formed immune complexes (e.g., aggregated IgG or dengue virus-antibody complexes) for a specified duration (e.g., 2-24 hours).
-
Cytokine Quantification: Cell culture supernatants are collected, and the levels of cytokines such as TNF-α, IL-1β, and IL-6 are measured by ELISA.
Conclusion
The inhibition of Spleen Tyrosine Kinase represents a potent and effective strategy for modulating the production of a wide range of pro-inflammatory and immunomodulatory cytokines. As demonstrated by the extensive data on the representative Syk inhibitor R406, targeting Syk can significantly reduce cytokine release from various immune cells, thereby mitigating inflammatory responses. This technical guide provides a comprehensive overview of the underlying mechanisms, quantitative effects, and experimental methodologies relevant to the study of Syk inhibitors and their impact on cytokine production. This information serves as a valuable resource for researchers and drug developers in the fields of immunology, inflammation, and autoimmune diseases, facilitating further investigation and the development of novel therapeutic interventions.
References
- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 2. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Spleen tyrosine kinase (SYK) mediates cytokine release in Transgenic Tau P301S mice organotypic brain slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]
- 9. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Kinase Assay for Syk-IN-3
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various cellular responses, including proliferation, differentiation, and phagocytosis.[1][2] It is a critical mediator in immunoreceptor signaling cascades, such as those initiated by the B-cell receptor (BCR) and Fc receptors on mast cells.[3][4] Given its importance in these pathways, Syk has emerged as a significant therapeutic target for autoimmune disorders, inflammatory diseases, and certain cancers.[3][5][6]
These application notes provide a detailed protocol for determining the inhibitory activity of a compound, exemplified by Syk-IN-3, against Syk kinase using an in vitro biochemical assay. The described method is based on the robust and sensitive ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][2] The luminescent signal generated is directly proportional to the amount of ADP formed and thus correlates with Syk kinase activity.[2] This allows for the precise determination of inhibitor potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
The protocol is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential Syk inhibitors.
Quantitative Data Summary
The inhibitory potency of this compound was determined and compared with known Syk inhibitors. The data is summarized in the table below. The IC50 value for this compound is representative and serves as an example for data presentation.
| Compound | Target Kinase | IC50 Value (µM) | Assay Method |
| This compound (Example) | Syk | 0.045 | ADP-Glo™ |
| R406 (Fostamatinib) | Syk | 0.054[7] | Biochemical Assay[7] |
| Tanshinone I | Syk | 1.64[6] | Kinase Inhibition Assay[6] |
| Staurosporine | Pan-Kinase | Positive Control | ADP-Glo™[6] |
Syk Signaling Pathway Overview
Caption: Simplified Syk signaling pathway upon B-cell receptor activation.
Experimental Workflow: this compound In Vitro Kinase Assay
Caption: Workflow for the Syk in vitro kinase assay using ADP-Glo™ technology.
Detailed Experimental Protocol: this compound Inhibition Assay (ADP-Glo™ Method)
This protocol is designed to measure the activity of Syk kinase and its inhibition by this compound in a 96-well format.
I. Materials and Reagents Required
-
Recombinant Human Syk Enzyme (e.g., Promega V3801)[1]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)[1]
-
Protein Tyrosine Kinase Substrate (e.g., poly-(Glu, Tyr) 4:1)
-
This compound (or other test inhibitor)
-
ATP (10 mM stock)
-
Dithiothreitol (DTT)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[2]
-
Deionized water (dH₂O)
-
White, opaque 96-well plates
-
Multichannel pipettor
-
Plate-reading luminometer
II. Reagent Preparation
-
Kinase Buffer (1X): Prepare the kinase assay buffer as specified. Add DTT to a final concentration of 50 µM just before use.[2]
-
ATP Solution: Thaw ATP stock on ice. Prepare the final ATP working solution in Kinase Buffer. The final concentration in the kinase reaction should be at or near the Km for ATP for Syk to ensure sensitive detection of competitive inhibitors.
-
Syk Enzyme Dilution: Thaw the Syk enzyme on ice. Dilute the enzyme to the desired working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by titration to find a concentration that yields a robust signal.
-
Substrate Solution: Prepare the substrate solution in dH₂O or Kinase Buffer as recommended by the supplier.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in 1X Kinase Buffer containing the same concentration of DMSO as the vehicle control wells (e.g., 1%).
III. Kinase Reaction Procedure
Perform all steps at room temperature unless otherwise specified.
-
Add Reagents to Plate: To the wells of a white 96-well plate, add the components in the following order:
-
5 µL of 1X Kinase Buffer (for total activity and blank controls).
-
5 µL of this compound serial dilutions or vehicle control (DMSO).
-
10 µL of Syk enzyme/substrate mix (containing the pre-diluted Syk enzyme and substrate).
-
-
Initiate the Kinase Reaction:
-
Add 10 µL of ATP working solution to all wells to initiate the reaction. The final reaction volume is 25 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may be optimized (e.g., 15-60 minutes) to ensure the reaction is within the linear range.[1]
-
-
Terminate the Reaction and Deplete ATP:
IV. Signal Detection
-
Convert ADP to ATP:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal.
-
Shake the plate for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[2]
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate-reading luminometer. An integration time of 0.5-1 second is typically sufficient.[2]
-
V. Data Analysis
-
Subtract Background: Subtract the average luminescence signal from the "no enzyme" blank wells from all other measurements.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to calculate the IC50 value.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Western Blot Analysis of Syk Phosphorylation using a Potent Syk Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[1][2] It is a key mediator of immunoreceptor signaling and is involved in diverse cellular responses, including proliferation, differentiation, and phagocytosis.[1][2] The activation of Syk is initiated by its recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), leading to its own autophosphorylation at multiple sites, including Tyrosines 525 and 526 (Tyr525/526) in the activation loop.[1] This phosphorylation event is essential for Syk's kinase activity and the subsequent downstream signaling cascades.
Given its central role in various signaling pathways, Syk has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and B-cell malignancies. The development of small molecule inhibitors that target Syk is an active area of research. These inhibitors can block the kinase activity of Syk, thereby preventing the phosphorylation of Syk itself and its downstream substrates.
This document provides a detailed protocol for performing a western blot analysis to assess the potency of a Syk inhibitor in reducing the phosphorylation of Syk at Tyr525/526 (pSyk) in a cellular context. While the specific inhibitor "Syk-IN-3" is not found in the current scientific literature, this protocol is applicable to other potent and selective Syk inhibitors such as Fostamatinib, Entospletinib, or R406.
Signaling Pathway
The binding of a ligand to an ITAM-containing receptor triggers the recruitment of Syk to the cell membrane. This leads to the phosphorylation of Syk at key tyrosine residues, including Tyr525/526, by Src family kinases and through autophosphorylation. Activated Syk then phosphorylates downstream targets, initiating a signaling cascade that can lead to cellular activation, proliferation, and survival. A potent Syk inhibitor blocks the ATP-binding site of Syk, preventing its kinase activity and the subsequent phosphorylation events.
Caption: Syk signaling pathway and the mechanism of inhibition.
Experimental Protocol: Western Blot for pSyk (Tyr525/526)
This protocol details the steps for treating cells with a Syk inhibitor, preparing cell lysates, and performing a western blot to detect the levels of phosphorylated Syk (pSyk) at Tyr525/526 and total Syk.
Materials and Reagents
-
Cell Line: A suitable cell line with detectable levels of Syk phosphorylation (e.g., Ramos, THP-1, or other hematopoietic cell lines).
-
Potent Syk Inhibitor: (e.g., Fostamatinib, Entospletinib, R406) dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
SDS-PAGE Gels: Appropriate percentage to resolve Syk (approx. 72 kDa).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended to reduce background.[3]
-
Primary Antibodies:
-
Rabbit anti-pSyk (Tyr525/526) antibody (e.g., Cell Signaling Technology #2710 or #2711).[1]
-
Rabbit or Mouse anti-Syk (total Syk) antibody (e.g., Cell Signaling Technology #2712).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescence detection.
Experimental Workflow
Caption: Western blot workflow for pSyk analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Treat the cells with varying concentrations of the Syk inhibitor (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
If necessary, stimulate the cells to induce Syk phosphorylation (e.g., with anti-IgM for B-cells) for a short period (e.g., 5-10 minutes) before harvesting.[1]
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
For adherent cells, scrape the cells off the plate. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-pSyk Tyr525/526 or anti-total Syk) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in 5% BSA or milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSyk signal to the total Syk signal for each sample to account for any variations in protein loading.
-
Plot the normalized pSyk levels against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
The quantitative data from the western blot analysis can be summarized in a table to facilitate comparison of the inhibitor's potency.
| Syk Inhibitor | Target Cell Line | IC50 for pSyk (Tyr525/526) Inhibition (nM) | Reference |
| Fostamatinib (R406) | Platelets | ~50 | [4] |
| Entospletinib | Pre-B-ALL Cells | ~100-500 | [5] |
| TAK-659 | Platelets | ~10 | [4] |
| This compound (Hypothetical) | User-defined | To be determined | N/A |
Note: The IC50 values are approximate and can vary depending on the cell line and experimental conditions.
Troubleshooting
-
No or Weak pSyk Signal:
-
Ensure that the cells were properly stimulated to induce Syk phosphorylation.
-
Confirm the activity of the phosphatase inhibitors in the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
-
High Background:
-
Increase the number and duration of the wash steps.
-
Ensure the blocking buffer is fresh and properly prepared. Using BSA instead of milk for phospho-antibodies can reduce background.[3]
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Results:
-
Ensure equal protein loading by carefully performing the protein quantification and by normalizing to a loading control (e.g., total Syk or a housekeeping protein like GAPDH or β-actin).
-
Maintain consistent experimental conditions (e.g., cell density, treatment times, buffer compositions).
-
By following this detailed protocol, researchers can effectively evaluate the potency of Syk inhibitors in a cellular context, providing valuable data for drug development and further research into the role of Syk in health and disease.
References
- 1. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mast Cell Degranulation with Syk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell activation is a critical event in allergic and inflammatory responses, initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This activation cascade leads to degranulation, the release of pre-formed inflammatory mediators such as histamine and proteases, and the synthesis of newly formed lipid mediators and cytokines. Spleen tyrosine kinase (Syk) is a pivotal non-receptor tyrosine kinase that plays an essential role in the signal transduction pathway downstream of FcεRI aggregation.[1][2] Inhibition of Syk has emerged as a key therapeutic strategy for modulating mast cell activity and mitigating allergic and inflammatory conditions.[3]
These application notes provide a comprehensive guide for utilizing Syk inhibitors, with a focus on the conceptual framework and practical protocols for studying their effects on mast cell degranulation. While specific data for a compound termed "Syk-IN-3" is not available in the public domain, this document leverages data from well-characterized Syk inhibitors to provide a robust framework for its evaluation.
Mechanism of Action of Syk Inhibitors
Syk inhibitors act by competitively binding to the ATP-binding pocket of the Syk kinase domain, thereby preventing its phosphorylation and subsequent activation.[4] This blockade disrupts the downstream signaling cascade that is crucial for mast cell degranulation. The general mechanism involves:
-
Inhibition of Syk Phosphorylation: Prevents the autophosphorylation of Syk and its activation.
-
Downstream Signal Blockade: Halts the phosphorylation of key downstream targets, including LAT (Linker for Activation of T cells) and PLCγ (Phospholipase C gamma).
-
Prevention of Calcium Mobilization: Attenuates the increase in intracellular calcium levels, a critical step for granule fusion with the plasma membrane.
-
Inhibition of Degranulation: Ultimately blocks the release of inflammatory mediators from mast cell granules.
Quantitative Data for Reference Syk Inhibitors
The following table summarizes the in vitro potency of several well-characterized Syk inhibitors on mast cell function. These values can serve as a benchmark when evaluating a new Syk inhibitor like "this compound".
| Inhibitor | Assay | Cell Type | IC50/EC50 | Reference |
| LAS189386 | Syk Enzymatic Activity | - | 7.2 nM (IC50) | [1] |
| Syk Phosphorylation | - | 41 nM (IC50) | [1] | |
| Degranulation | LAD2 cells | 56 nM (IC50) | [1] | |
| R112 | Syk Kinase Activity | - | 96 nM (Ki) | [5] |
| Tryptase Release | Human Mast Cells | 353 nM (EC50) | [5] | |
| Histamine Release | Human Basophils | 280 nM (EC50) | [5] | |
| R406 | [3H]-Serotonin Release | BMMCs | Dose-dependent inhibition | [6] |
Note: The efficacy of any given Syk inhibitor will be dependent on the specific experimental conditions, including cell type, stimulus, and assay format.
Signaling Pathway
The following diagram illustrates the central role of Syk in the FcεRI signaling cascade and the point of intervention for Syk inhibitors.
Caption: FcεRI signaling pathway leading to mast cell degranulation and inhibition by this compound.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Anti-DNP IgE
-
DNP-BSA (Dinitrophenyl-bovine serum albumin)
-
Syk Inhibitor (e.g., this compound)
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M Citrate buffer, pH 4.5
-
0.2 M Glycine, pH 10.7
-
96-well plates
-
Spectrophotometer (405 nm)
Workflow Diagram:
Caption: Experimental workflow for the β-hexosaminidase release assay.
Procedure:
-
Cell Culture and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate and grow to confluence.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5-1 µg/mL) overnight at 37°C.
-
-
Inhibitor Treatment and Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add varying concentrations of the Syk inhibitor (or vehicle control) to the wells and incubate for 1 hour at 37°C.
-
Induce degranulation by adding DNP-BSA (10-100 ng/mL).
-
For total release control, lyse a set of unstimulated, inhibitor-free cells with 0.1% Triton X-100.
-
Incubate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate and collect the supernatant.
-
Transfer an aliquot of the supernatant (and the lysate from the total release control) to a new 96-well plate.
-
Add pNAG substrate solution (in 0.1 M citrate buffer).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding the glycine stop solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Blank OD) / (Total Release OD - Blank OD)] x 100
-
Western Blot Analysis of Syk Signaling Pathway
This protocol allows for the assessment of the phosphorylation status of Syk and its downstream targets.
Materials:
-
Sensitized RBL-2H3 cells
-
Syk Inhibitor
-
DNP-BSA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Syk, anti-Syk, anti-phospho-LAT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Workflow Diagram:
Caption: Workflow for Western blot analysis of Syk pathway phosphorylation.
Procedure:
-
Cell Treatment and Lysis:
-
Culture and sensitize RBL-2H3 cells as described above.
-
Pre-treat with the Syk inhibitor for 1 hour.
-
Stimulate with DNP-BSA for a short time course (e.g., 0, 2, 5, 10, 15 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., Syk, LAT).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The study of Syk inhibitors is crucial for understanding and potentially treating mast cell-driven diseases. The protocols and data presented here provide a solid foundation for researchers to investigate the effects of novel Syk inhibitors like "this compound" on mast cell degranulation and the underlying signaling pathways. Rigorous experimental design and careful data analysis will be essential to fully characterize the therapeutic potential of such compounds.
References
- 1. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential mast cell outcomes are sensitive to FcεRI-Syk binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syk protein inhibitors treatment for the allergic symptoms associated with hyper immunoglobulin E syndromes: A focused on a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application of Syk-IN-3 in Rheumatoid Arthritis Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Syk-IN-3, a potent spleen tyrosine kinase (Syk) inhibitor, in the context of rheumatoid arthritis (RA) research. Syk kinase is a critical mediator of immune signaling pathways implicated in the pathogenesis of RA, making it a key therapeutic target.
Introduction to this compound
This compound is a highly potent inhibitor of spleen tyrosine kinase (Syk) with a reported IC50 of 1 nM.[1][2] It is a small molecule compound identified in patent WO2011075515A1 as compound example 152.[1][2] Due to its potential anti-inflammatory and anticancer properties, this compound is a valuable tool for investigating immune dysregulation, a hallmark of rheumatoid arthritis.[3]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 | Source |
| This compound | Spleen Tyrosine Kinase (Syk) | 1 nM | [1][2] |
Syk Signaling Pathway in Rheumatoid Arthritis
Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[4] In the context of rheumatoid arthritis, the activation of Syk in synovial tissues, particularly in the intimal lining, contributes to the production of pro-inflammatory cytokines and matrix metalloproteinases, leading to joint inflammation and destruction.[4]
The following diagram illustrates the central role of Syk in the inflammatory cascade associated with rheumatoid arthritis.
Experimental Protocols
While specific published protocols for this compound in rheumatoid arthritis research are not yet available, the following are detailed methodologies for key experiments that are broadly applicable for evaluating the efficacy of a Syk inhibitor in this context.
In Vitro Kinase Assay to Confirm Syk Inhibition
This assay is crucial to verify the inhibitory activity of this compound against its target, Syk kinase.
Objective: To determine the in vitro potency of this compound in inhibiting Syk kinase activity.
Materials:
-
Recombinant human Syk kinase
-
This compound
-
ATP
-
Syk-specific peptide substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant Syk kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Inhibition of Pro-inflammatory Cytokine Production
This protocol assesses the ability of this compound to inhibit the production of key inflammatory mediators in a cellular model relevant to rheumatoid arthritis.
Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 from stimulated human monocytic cells (THP-1) or primary human synoviocytes.
Materials:
-
Human THP-1 cells or rheumatoid arthritis synovial fibroblasts (RASF)
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimulus (e.g., immune complexes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
MTT or other cell viability assay kit
Protocol:
-
Seed THP-1 cells or RASF in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with LPS (or another appropriate stimulus) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.
In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is a standard for evaluating the efficacy of potential anti-arthritic drugs.
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize DBA/1 mice with an emulsion of bovine type II collagen and CFA at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle at the onset of clinical signs of arthritis (around day 24-28).
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.
-
Measure paw thickness using calipers every 2-3 days.
-
Assign a clinical arthritis score to each paw based on a standardized scoring system (e.g., 0-4 scale).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood samples to measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
Conclusion
This compound, with its high potency against Syk kinase, represents a promising research tool for the investigation of rheumatoid arthritis. The provided protocols offer a framework for researchers to explore its therapeutic potential, from initial in vitro validation to preclinical in vivo efficacy studies. Further research is warranted to fully elucidate the specific applications and mechanisms of this compound in the context of RA and other autoimmune diseases.
References
Application Notes and Protocols: Syk-IN-3 Treatment in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in a variety of immune cells, including B cells, mast cells, monocytes, and neutrophils.[1] It is a key mediator of signaling downstream of immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs), which are critical for immune responses.[2] Dysregulation of Syk signaling is implicated in various autoimmune and inflammatory diseases.
Syk-IN-3 is a highly potent, ATP-competitive inhibitor of Syk with a reported IC50 of 1 nM.[3] Its high potency makes it a valuable tool for studying the physiological and pathological roles of Syk in primary immune cells. These application notes provide detailed protocols for the treatment of primary human monocytes and B cells with this compound and for assessing its effects on key cellular functions.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other relevant Syk inhibitors on primary immune cell functions. Due to the limited publicly available data on this compound in cell-based assays, data from other well-characterized Syk inhibitors are included for comparative purposes. Given this compound's high potency, it is expected to be effective at significantly lower concentrations than the compounds listed below.
| Inhibitor | Target Cell Type | Assay | Readout | IC50 / EC50 |
| This compound | N/A (Biochemical Assay) | Kinase Activity | N/A | 1 nM[3] |
| R406 | Human Mast Cells | FcεRI-mediated Degranulation | Degranulation | 56-64 nM[4] |
| R406 | Human Monocytes/Macrophages | FcγR-mediated Activation | Cytokine Release | Not specified |
| R406 | Human B Lymphocytes | BCR-mediated Activation | Cellular Activation | Not specified |
| RO9021 | Human Monocytes | FcγR-mediated TNFα production | TNFα Release | 63 ± 19 nM |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes and B Cells
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, followed by the purification of untouched monocytes and B cells.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Isolation Buffer: PBS supplemented with 0.1% Bovine Serum Albumin (BSA) and 2 mM EDTA
-
Negative selection magnetic bead kits for human monocytes and B cells (e.g., Dynabeads™ Untouched™ Human Monocytes Kit and Dynabeads™ Untouched™ Human B Cells Kit)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Magnet for cell separation
Procedure:
Part A: PBMC Isolation
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs into a new 50 mL tube.
-
Wash the PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the PBMC pellet in Isolation Buffer.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
Part B: Monocyte or B Cell Purification (Negative Selection)
-
Follow the manufacturer's instructions for the specific negative selection kit. A general workflow is provided below.
-
Resuspend the PBMC pellet to the recommended concentration in the kit's buffer.
-
Add the antibody cocktail to the cell suspension to label the non-target cells. Incubate as recommended (typically 10-20 minutes at 2-8°C).
-
Wash the cells to remove unbound antibodies by adding buffer and centrifuging.
-
Resuspend the cell pellet and add the magnetic beads. Incubate with gentle mixing to allow the beads to bind to the antibody-labeled cells.
-
Place the tube on the magnet for the recommended time to separate the bead-bound (unwanted) cells.
-
Carefully aspirate the supernatant containing the untouched, purified monocytes or B cells into a new tube.
-
Perform a cell count and assess purity using flow cytometry (e.g., staining for CD14 for monocytes or CD19 for B cells).
Protocol 2: Inhibition of FcγR-Mediated TNF-α Release from Primary Human Monocytes
This protocol details how to assess the effect of this compound on the production of TNF-α by primary human monocytes following stimulation of Fcγ receptors.
Materials:
-
Purified primary human monocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom tissue culture plates
-
Human IgG (for plate coating)
-
This compound (resuspended in DMSO to a stock concentration of 10 mM)
-
TNF-α ELISA kit
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with human IgG at a concentration of 10 µg/mL in PBS overnight at 4°C. The following day, wash the wells three times with sterile PBS.
-
Cell Plating: Seed the purified monocytes in the IgG-coated wells at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium. Given its 1 nM IC50, a starting concentration range of 0.1 nM to 100 nM is recommended.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation: The plate-bound IgG will serve as the stimulus for FcγR-mediated activation.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
Protocol 3: Assessment of BCR-Mediated B Cell Activation by Flow Cytometry
This protocol describes the measurement of the early activation marker CD69 on the surface of primary human B cells following BCR stimulation in the presence of this compound.
Materials:
-
Purified primary human B cells
-
Complete RPMI-1640 medium
-
96-well round-bottom tissue culture plates
-
Anti-human IgM antibody (for stimulation)
-
This compound (10 mM stock in DMSO)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-human CD19, anti-human CD69
-
Flow cytometer
Procedure:
-
Cell Plating: Seed the purified B cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 nM to 100 nM is recommended.
-
Include a vehicle control (DMSO).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Stimulation: Add 50 µL of anti-human IgM antibody to the wells at a final concentration of 10 µg/mL to stimulate the BCR. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry:
-
Harvest the cells and transfer to FACS tubes or a V-bottom 96-well plate.
-
Wash the cells with 200 µL of cold FACS buffer and centrifuge at 350 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 50 µL of FACS buffer containing the anti-CD19 and anti-CD69 antibodies at their pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 events in the B cell gate).
-
Analyze the data by first gating on the CD19-positive B cell population and then quantifying the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of CD69 in each treatment condition.
-
References
- 1. Isolation and differentiation of primary human or mouse monocytes [bio-protocol.org]
- 2. stemcell.com [stemcell.com]
- 3. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Syk-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the cellular effects of Syk-IN-3, a representative Spleen Tyrosine Kinase (Syk) inhibitor. The provided methodologies are designed to be adaptable for various research and drug development applications, focusing on immunophenotyping, cell cycle analysis, apoptosis induction, and functional assays such as phagocytosis.
Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1][2] It is essential for signaling downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs), making it a key mediator of the adaptive and innate immune responses.[3][4][5][6] Dysregulated Syk activity has been implicated in various autoimmune diseases and B-cell malignancies, establishing it as a significant therapeutic target.[2][5][6][7] Syk inhibitors, such as this compound, are being investigated for their potential to modulate these pathological conditions.[6]
Flow cytometry is a powerful tool for dissecting the cellular consequences of Syk inhibition. It allows for the high-throughput, quantitative analysis of individual cells within heterogeneous populations, providing valuable insights into the mechanism of action of compounds like this compound. This document outlines key flow cytometry-based assays to characterize the effects of Syk inhibition on immune and cancer cells.
Visualizing the Syk Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize its position in the broader signaling cascade.
Caption: Simplified Syk signaling pathway and the inhibitory action of this compound.
The general workflow for analyzing cells treated with this compound using flow cytometry involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for flow cytometry analysis post-Syk-IN-3 treatment.
Protocol 1: Immunophenotyping of Immune Cells
Application: To determine the effect of this compound on the frequency and phenotype of immune cell populations. Syk is crucial for the development and activation of B-cells and myeloid cells.[2][8] Inhibition of Syk can therefore alter the composition of immune cell subsets in vitro and in vivo.
Methodology:
-
Cell Preparation: Culture primary immune cells (e.g., human PBMCs or mouse splenocytes) or immune cell lines (e.g., Ramos, THP-1) under standard conditions.
-
This compound Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with a titration of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash twice with cold FACS buffer (PBS + 2% FBS).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a pre-titrated cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD19 for B-cells, anti-CD3 for T-cells, anti-CD11b for myeloid cells).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
-
Use appropriate single-stain controls for compensation.
-
-
Data Analysis:
-
Gate on live, single cells based on forward and side scatter properties.
-
Quantify the percentage of different immune cell populations in treated versus control samples.
-
Data Presentation:
| Treatment Group | % CD19+ B-Cells | % CD3+ T-Cells | % CD11b+ Myeloid Cells |
| Vehicle Control | 25.4 ± 2.1 | 55.2 ± 3.5 | 10.1 ± 1.5 |
| This compound (1 µM) | 18.9 ± 1.8* | 56.1 ± 3.2 | 9.8 ± 1.2 |
| This compound (10 µM) | 12.3 ± 1.5** | 54.8 ± 2.9 | 9.5 ± 1.4 |
| Data are represented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control. |
Protocol 2: Cell Cycle Analysis
Application: To assess the anti-proliferative effects of this compound on cancer cells. Syk has been shown to regulate cell cycle progression, and its inhibition can lead to cell cycle arrest in certain cancer types.[9]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., lymphoma or leukemia cell lines) at a density that allows for logarithmic growth for the duration of the experiment.
-
Treat cells with this compound or a vehicle control for 24-48 hours.
-
-
Cell Fixation and Staining:
-
Harvest cells, including any floating cells, and wash once with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Acquire data using a linear scale for the PI fluorescence channel.
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |
| This compound (1 µM) | 58.6 ± 2.9 | 28.1 ± 2.2 | 13.3 ± 1.5 |
| This compound (10 µM) | 72.1 ± 4.0 | 15.5 ± 1.8 | 12.4 ± 1.6 |
| Data are represented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control. |
Protocol 3: Apoptosis Assay
Application: To quantify the induction of apoptosis by this compound. Syk provides pro-survival signals in many malignant cells, and its inhibition can trigger programmed cell death.[7][10][11]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 12- or 24-well plate.
-
Treat with this compound or a vehicle control for a specified time (e.g., 24, 48 hours).
-
-
Apoptosis Staining:
-
Harvest both adherent and floating cells. Wash once with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Set up quadrants based on unstained, Annexin V-only, and PI-only controls.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
| Treatment Group | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.5 ± 2.8 | 3.1 ± 0.9 | 4.4 ± 1.2 |
| This compound (1 µM) | 75.3 ± 4.1 | 15.2 ± 2.5 | 9.5 ± 1.8 |
| This compound (10 µM) | 48.9 ± 5.5 | 28.7 ± 3.6 | 22.4 ± 3.1** |
| Data are represented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control. |
Protocol 4: Phagocytosis Assay
Application: To measure the effect of this compound on the phagocytic capacity of myeloid cells like macrophages. Syk is a key component of the signaling pathway that mediates phagocytosis of opsonized particles.[3][12]
Methodology:
-
Cell Preparation:
-
Culture phagocytic cells (e.g., primary macrophages or a cell line like THP-1 differentiated with PMA) in a 6-well plate.[13]
-
Pre-treat the cells with this compound or a vehicle control for 1-2 hours.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™ or FITC-labeled zymosan) to the cells at a specific multiplicity of infection (MOI) or concentration.[14][15]
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis. Include a control plate at 4°C to measure non-specific binding.
-
-
Cell Harvesting:
-
Wash the cells vigorously with cold PBS to remove non-internalized particles.
-
Use a cell scraper or Trypsin-EDTA to detach the cells.
-
Optionally, add a quenching agent like Trypan Blue to quench the fluorescence of surface-bound particles.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI) of this population, which corresponds to the amount of engulfed material.
-
Data Presentation:
| Treatment Group | % Phagocytic Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 85.6 ± 4.2 | 15,432 ± 1,280 |
| This compound (1 µM) | 52.1 ± 3.8 | 8,765 ± 950 |
| This compound (10 µM) | 23.7 ± 2.9 | 4,120 ± 560 |
| Data are represented as mean ± SD. *p<0.05, **p<0.01 compared to vehicle control. |
Logical Relationship of Syk Inhibition
The diverse effects of Syk inhibition can be summarized in a logical flow diagram, illustrating the link between the molecular action and the resulting cellular phenotypes.
Caption: Logical flow from this compound treatment to observed cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spleen Tyrosine Kinase Inhibition Modulates p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SYK spleen associated tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.jax.org [media.jax.org]
Troubleshooting & Optimization
Syk-IN-3 Technical Support Center: Solubility and Stock Solution Preparation
This technical support center provides guidance and answers to frequently asked questions regarding the solubility and preparation of stock solutions for Syk-IN-3. For researchers, scientists, and drug development professionals, this resource offers troubleshooting tips and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you encounter solubility issues, gentle warming and sonication can aid in dissolution.[2] Ensure the vial is tightly capped to prevent solvent evaporation and water absorption. If the compound still does not dissolve, it may indicate that the solution is saturated or that the compound has degraded.
Q3: Can I use other solvents like ethanol or water to dissolve this compound?
A3: Many small molecule inhibitors have low solubility in aqueous solutions or alcohols.[2][3] While some related compounds may have limited solubility in ethanol, DMSO is generally the preferred solvent for creating a concentrated stock solution. Direct dissolution in water or PBS is often not feasible.[2]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in the appropriate volume of high-quality DMSO to achieve the target concentration.[4] It is common practice to prepare a concentrated stock solution (e.g., 10 mM or higher) which can then be diluted in aqueous media for your experiments.[2][4]
Q5: How should I store the this compound stock solution?
A5: Stock solutions of similar Syk inhibitors in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q6: My vial of this compound appears empty. What should I do?
A6: If the product was ordered in a small quantity, it may have been lyophilized, appearing as a thin film on the vial's interior.[2] Add the recommended solvent to the vial and vortex or sonicate to ensure the compound is fully dissolved.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound does not dissolve in DMSO. | 1. Solution is supersaturated.2. DMSO is not anhydrous.3. Compound has degraded. | 1. Gently warm the solution and/or sonicate. If it still doesn't dissolve, you may have exceeded the solubility limit.2. Use a fresh, unopened vial of anhydrous DMSO.[1]3. If you suspect degradation, it is best to use a fresh vial of the compound. |
| Precipitate forms when diluting the DMSO stock solution in an aqueous buffer. | The compound has low solubility in aqueous solutions and is precipitating out upon dilution. | 1. Decrease the final concentration of the compound in the aqueous medium.2. Increase the percentage of DMSO in the final working solution (though be mindful of the solvent's effect on your assay, typically keeping it below 0.1%).[2]3. Consider using a surfactant or other solubilizing agent in your aqueous buffer. |
| Inconsistent experimental results. | 1. Inaccurate initial concentration of the stock solution.2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | 1. Ensure accurate weighing of the compound and precise measurement of the solvent volume.2. Aliquot the stock solution into single-use vials and store at the recommended temperature (-20°C or -80°C).[1][2] |
Quantitative Data Summary
The following table summarizes the solubility of a structurally similar compound, Syk-IN-4, in DMSO. This data can be used as an estimate for this compound.
| Compound | Solvent | Solubility | Molar Concentration (at max solubility) |
| Syk-IN-4 | DMSO | 62.5 mg/mL | 148.99 mM |
Note: This data is for Syk-IN-4 and should be used as a reference. It is recommended to perform a solubility test for this compound if precise concentrations are required.[1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of a Syk inhibitor like this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The formula to use is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Assuming a hypothetical molecular weight for this compound of 500 g/mol , to make 1 mL of a 10 mM solution, you would need: 0.010 mol/L * 0.001 L * 500 g/mol = 0.005 g or 5 mg)
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean microcentrifuge tube.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, gently warm the tube and/or place it in a sonicator bath for several minutes until the solution is clear.
-
Aliquot for storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store properly: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visual Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Technical Support Center: Optimizing Syk-IN-3 Working Concentration in Cells
This comprehensive guide is designed for researchers, scientists, and drug development professionals to facilitate the optimization of Syk-IN-3's working concentration in cellular assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data on inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound?
A1: this compound is a highly potent inhibitor of Spleen Tyrosine Kinase (Syk). It has a reported biochemical IC50 of 1 nM, as detailed in patent WO2011075515A1, compound example 152.[1][2] It is crucial to understand that this value represents its activity in a cell-free system, and the effective concentration in a cellular context may be different.
Q2: What is a good starting concentration for my cellular experiment?
A2: For initial experiments, it is advisable to test a broad range of concentrations spanning several orders of magnitude around the biochemical IC50. A recommended starting point is a serial dilution from 1 µM down to the picomolar range (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, and 0.01 nM).
Q3: Why might the effective concentration in my cells differ from the reported biochemical IC50?
A3: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:
-
Cell Permeability: The efficiency with which this compound crosses the cell membrane can vary significantly between different cell types.
-
Intracellular ATP Concentration: As an ATP-competitive inhibitor, this compound must compete with high physiological concentrations of ATP inside the cell, which can be in the millimolar range.
-
Off-Target Effects: At higher concentrations, the inhibitor may bind to other kinases or cellular proteins, leading to non-specific effects.
-
Experimental Conditions: Cell density, serum concentration in the culture medium, and the specific cell line being used can all influence the apparent potency of the inhibitor.
-
Protein Binding: this compound may bind to proteins present in the cell culture medium or within the cell, which reduces its free, active concentration.
Q4: What is the optimal incubation time for this compound?
A4: The ideal incubation time is dependent on the biological process being studied. For acute signaling events, such as the phosphorylation of Syk and its immediate downstream targets, shorter incubation times (e.g., 30 minutes to 4 hours) are typically sufficient. For assays measuring longer-term cellular outcomes like cell viability, proliferation, or cytokine production, incubation periods of 24, 48, or 72 hours are more common. A time-course experiment is recommended to determine the optimal duration for your specific experimental setup.
Q5: I am not observing any effect with this compound. What should I do?
A5: If you are not seeing the expected inhibitory effect, please consult the detailed troubleshooting guide provided below.
Data Presentation
Table 1: Comparative Potency of Syk Inhibitors
This table summarizes the reported potency of this compound and provides context by comparing it with other well-characterized Syk inhibitors.
| Inhibitor | Target | IC50/EC50 | Assay Type | Cell Line/System |
| This compound | Syk | 1 nM | Biochemical | N/A |
| R406 | Syk | EC50: 0.24 µM | TNF-α release | Differentiated THP-1 monocytes |
| R406 | Syk | EC50: 0.95 µM | Cell Viability | NAMALWA (NHL cell line) |
| MT-SYK-03 | Syk | EC50: 0.85 µM | TNF-α release | Differentiated THP-1 monocytes |
| MT-SYK-03 | Syk | EC50: 0.74 µM | Cell Viability | NAMALWA (NHL cell line) |
Note: The IC50 value for this compound is derived from a biochemical assay. Cellular effective concentrations are expected to vary and must be determined empirically for each experimental system.
Mandatory Visualizations
Syk Signaling Pathway
Caption: The Syk signaling cascade, a key pathway in immune cell function, and the point of inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A systematic workflow for determining the optimal working concentration of this compound for any given cell-based assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibitory effect observed at expected concentrations. | 1. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Cell Permeability: The compound may not be efficiently entering the target cells. 3. High Protein Binding: The inhibitor may be sequestered by serum proteins in the culture medium. 4. Suboptimal Assay Conditions: The assay readout may lack sensitivity, or the timing of the measurement may be inappropriate. | 1. Ensure this compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C). Aliquot the stock solution to avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment. 2. Consider increasing the incubation time or testing in a different cell line known to have good permeability to small molecules. 3. If compatible with your cell line's health, try reducing the serum concentration in the culture medium during the inhibitor treatment period. 4. Validate your assay's sensitivity. For Western blotting, confirm the specificity and efficacy of your phospho-Syk antibody. For functional assays, optimize cell number and stimulus concentration. |
| High cell toxicity or unexpected off-target effects. | 1. Excessive Concentration: The concentration of the inhibitor may be too high, leading to non-specific kinase inhibition or other cytotoxic effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. Perform a comprehensive dose-response curve to identify the toxic concentration range and select a working concentration that is both effective and non-toxic. 2. Ensure that the final concentration of the solvent in the cell culture medium is kept to a minimum (typically ≤ 0.1%) and that all experiments include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Inconsistencies in cell passage number, confluency, or overall cell health. 2. Inaccurate Inhibitor Preparation: Errors during the serial dilution of the inhibitor stock. 3. Assay Variability: Inconsistent incubation times, reagent preparation, or procedural steps. | 1. Maintain a consistent cell culture practice by using cells within a defined passage number range and seeding them at a uniform density. Regularly monitor cell morphology and viability. 2. Be meticulous when preparing inhibitor dilutions. Use calibrated pipettes and prepare fresh dilutions for each experiment. 3. Adhere strictly to a standardized experimental protocol for all replicates and experiments. |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency, harvest, and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density for your cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations that are 10X the desired final concentrations in the wells. A suggested range for the final concentrations is 10 µM to 10 pM.
-
Prepare a vehicle control (DMSO) at a concentration equivalent to that in the highest inhibitor dilution.
-
-
Cell Treatment:
-
Add the prepared 10X this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for a predetermined time period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance. For a CellTiter-Glo® assay, add the reagent and read the luminescence.
-
-
Data Analysis:
-
Subtract the average background reading from all wells.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Protocol: Assessing Inhibition of Syk Phosphorylation by Western Blot
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
If necessary, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control for 1-2 hours.
-
Stimulate the cells with a known Syk activator (e.g., anti-IgM for B-cells, LPS for macrophages) for an optimized duration (e.g., 15-30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with an appropriate lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each cell lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Syk (e.g., p-Syk Y525/526) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Syk.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of the phosphorylated Syk signal to the total Syk signal.
-
Compare the ratios of the inhibitor-treated samples to the stimulated control to determine the degree of inhibition.
-
References
Preventing Syk-IN-3 precipitation in media
Welcome to the technical support center for Syk-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various cell surface receptors, particularly in hematopoietic cells. It is a key mediator in immune and inflammatory responses.[1] By inhibiting Syk, this compound can be used to study the role of this kinase in various biological processes, including immune cell activation, inflammation, and cancer signaling.[1]
Q2: What is the primary challenge when working with this compound in cell culture?
Like many small molecule kinase inhibitors, this compound is a hydrophobic compound. This low aqueous solubility can lead to precipitation when it is added to cell culture media, which is primarily aqueous. This can result in an inaccurate final concentration of the inhibitor in your experiment and can also have cytotoxic effects on cells.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to use a fresh, unopened bottle of DMSO to avoid moisture, which can impact the stability and solubility of the compound.
Q4: What is the maximum concentration of DMSO that cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to minimize any potential off-target effects or cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
Issue: I observed a cloudy precipitate in my media after adding this compound.
This is a common issue caused by the low aqueous solubility of the compound. Here are the steps to resolve this:
Step 1: Review Your Dilution Protocol
Directly diluting a highly concentrated DMSO stock solution into your aqueous cell culture medium is a common cause of precipitation. A serial dilution approach is recommended.
-
Incorrect Method: Adding 1 µL of a 10 mM this compound stock in DMSO directly to 10 mL of media.
-
Recommended Method: First, perform an intermediate dilution of your stock solution in DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO. Then, add a correspondingly larger volume of this intermediate stock to your media to achieve the final desired concentration. This gradual decrease in the DMSO concentration helps to keep the compound in solution.[1]
Step 2: Check Final DMSO Concentration
Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally ≤ 0.1%. Higher concentrations of DMSO can still lead to precipitation when the local concentration of the inhibitor is too high upon addition to the media.
Step 3: Pre-warm Your Solutions
To minimize precipitation caused by temperature shock, it is recommended to pre-warm your cell culture media and your diluted this compound solution (in DMSO) to 37°C before combining them.[1]
Step 4: Gentle Mixing and Observation
When adding the diluted this compound to your media, add it dropwise while gently swirling the media. After addition, visually inspect the media for any signs of precipitation. If a slight precipitate forms, you can try the following:
-
Sonication: Use a water bath sonicator for a short period to help dissolve the precipitate.[1]
-
Gentle Heating: Briefly warm the solution to 37°C.[1]
If the precipitate persists, it is advisable to prepare a fresh solution at a lower concentration.
Troubleshooting Workflow Diagram
Caption: A step-by-step guide to resolving this compound precipitation issues.
Quantitative Data Summary
While specific solubility data for this compound in various solvents is not widely published, the following table summarizes the available information for this compound and other Syk inhibitors to provide general guidance.
| Compound | Solvent | Reported Solubility | Source |
| This compound | DMSO | Soluble (Specific mg/mL not provided, but high concentration stocks are achievable) | TargetMol, MedchemExpress |
| Syk Inhibitor | DMSO | 5 mg/mL | Sigma-Aldrich[4] |
| Syk Inhibitor III | DMSO | 25 mg/mL (fresh DMSO) | Sigma-Aldrich |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight of this compound is 452.57 g/mol ).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM Primary Stock Solution .
-
Aliquot the Primary Stock Solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
On the day of the experiment, thaw an aliquot of the 10 mM Primary Stock Solution.
-
Perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of fresh, anhydrous DMSO in a new sterile microcentrifuge tube.
-
Vortex to mix. This is your 1 mM Intermediate Stock Solution .
-
-
Prepare the Final Working Solution in Cell Culture Medium (e.g., 1 µM):
-
Pre-warm your cell culture medium to 37°C.
-
To prepare a 1 µM final concentration, you will perform a 1:1000 dilution of your 1 mM Intermediate Stock Solution.
-
For example, to prepare 10 mL of media containing 1 µM this compound, add 10 µL of the 1 mM Intermediate Stock Solution to the 10 mL of pre-warmed media.
-
Add the 10 µL of the intermediate stock dropwise to the media while gently swirling the flask or plate.
-
The final DMSO concentration in this example will be 0.1%.
-
Visually inspect the medium to ensure no precipitation has occurred.
-
Experimental Workflow Diagram
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1312534-69-2 | Chemsrc [chemsrc.com]
- 4. Syk Inhibitor The Spleen Tyrosine Kinase Inhibitor, also referenced under CAS 622387-85-3, controls the biological activity of Spleen Tyrosine Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 622387-85-3 [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results with Syk-IN-3 and Other Potent Syk Inhibitors
Welcome to the technical support center for researchers using Syk-IN-3 and other potent spleen tyrosine kinase (Syk) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results. Given that detailed experimental data for this compound is not yet widely available in peer-reviewed literature, this guide draws upon the established knowledge of other well-characterized Syk inhibitors. The principles and troubleshooting steps outlined here provide a robust framework for investigating anomalies in your experiments with novel and potent Syk inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of spleen tyrosine kinase (Syk) with a reported IC50 of 1 nM.[1][2] Like other ATP-competitive Syk inhibitors, it is designed to bind to the ATP-binding site of the Syk kinase domain, preventing the phosphorylation of its downstream substrates.[3] This action is intended to block signaling pathways that are dependent on Syk activity.
Q2: I am using this compound for the first time and there is limited information available. How should I design my experiments?
When working with a novel inhibitor like this compound, it is crucial to establish its efficacy and selectivity in your specific experimental system. We recommend the following:
-
Dose-response curve: Perform a dose-response experiment to determine the optimal concentration for inhibiting Syk activity in your cell type of interest.
-
On-target validation: Confirm target engagement by assessing the phosphorylation status of known Syk substrates, such as PLCγ, Vav, or SLP-76/BLNK, via Western blotting.
-
Off-target assessment: Be aware of potential off-target effects. Kinase inhibitors can sometimes affect other kinases or cellular processes.[4][5][6] Comparing the effects of this compound to other well-characterized Syk inhibitors or using genetic approaches like siRNA or CRISPR to validate phenotypes is recommended.
-
Control experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally distinct Syk inhibitor as a comparator.
Q3: What are some known off-target effects of Syk inhibitors?
While the specific off-target profile of this compound is not published, other Syk inhibitors have been reported to have off-target activities. For example, some may inhibit other kinases or cellular proteins.[4][5] It is important to consider that unexpected phenotypes could be due to the inhibition of a protein other than Syk.
Q4: Can Syk inhibitors lead to paradoxical pathway activation?
Yes, in some cellular contexts, kinase inhibitors can lead to the paradoxical activation of signaling pathways.[4] This can occur through various mechanisms, such as feedback loops or the disruption of protein-protein interactions. If you observe an unexpected increase in the phosphorylation of a downstream effector, further investigation into the signaling network is warranted.
Troubleshooting Guides
Problem 1: No effect or reduced efficacy of this compound in my cell-based assay.
| Possible Cause | Recommended Action |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. The IC50 of 1 nM is a starting point for in vitro kinase assays, but higher concentrations may be needed in cellular assays. |
| Inhibitor degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Low Syk expression or activity in the cell line | Confirm Syk protein expression in your cell line by Western blot. Ensure your experimental conditions are appropriate to activate Syk (e.g., B-cell receptor stimulation for B-cells). |
| Cell permeability issues | While most small molecule inhibitors are cell-permeable, this can vary. If possible, use a positive control (a different, known cell-permeable Syk inhibitor) to confirm that the assay conditions allow for cellular uptake. |
| Rapid inhibitor metabolism | Some cell types may metabolize small molecules more rapidly. Consider a time-course experiment to determine the stability of the inhibitor's effect. |
Problem 2: Unexpected cell toxicity or apoptosis.
| Possible Cause | Recommended Action |
| Off-target toxicity | The inhibitor may be affecting other kinases or cellular processes essential for cell survival.[4][5] Reduce the inhibitor concentration and/or incubation time. Compare the toxic effects with those of other Syk inhibitors. |
| On-target toxicity in a Syk-dependent cell line | In some hematological malignancies, cells are dependent on Syk for survival.[7] In these cases, apoptosis is the expected outcome. Confirm if your cell line is known to be Syk-dependent. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells (typically <0.1%). |
Problem 3: Unexpected changes in downstream signaling pathways (e.g., paradoxical activation).
| Possible Cause | Recommended Action |
| Feedback loop activation | Inhibition of Syk may disrupt a negative feedback loop, leading to the activation of a parallel or upstream pathway.[4] Perform a time-course experiment to analyze the kinetics of pathway activation. Use inhibitors of other pathways to dissect the signaling network. |
| Off-target kinase inhibition | The inhibitor may be affecting another kinase that regulates the observed pathway.[5] Consult kinase inhibitor selectivity databases or perform a kinome scan if the effect is significant and reproducible. |
| Scaffolding effects of inhibited Syk | The inhibitor-bound, inactive Syk may still participate in protein-protein interactions that influence other signaling complexes. Co-immunoprecipitation experiments could help investigate changes in Syk's interaction partners. |
Quantitative Data
Table 1: Potency of Various Syk Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| This compound | 1 | Potent Syk inhibitor.[1][2] |
| Fostamatinib (R788) | 41 | Prodrug of R406.[8] |
| Entospletinib (GS-9973) | 7.7 | Orally bioavailable. |
| P505-15 (PRT062607) | 0.64 | Highly potent.[1] |
| BAY 61-3606 | 7.5 | Potent and selective.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Syk Signaling
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agonist to activate Syk signaling (e.g., anti-IgM for B-cells, lipopolysaccharide for macrophages) for the desired time (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Syk, total Syk, phospho-PLCγ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate as required and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 for cell viability.
Visualizations
References
- 1. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Syk-IN-3 stability and proper storage conditions
For researchers, scientists, and drug development professionals utilizing Syk-IN-3, this technical support center provides essential information on stability, storage, and handling, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Stability and Storage
Proper storage and handling of this compound are critical to maintain its potency and ensure the reliability of experimental results.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Store in a dry, dark place. |
| In Solvent | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a solvent such as DMSO. For cell culture experiments, a high concentration stock solution (e.g., 10 mM) is often prepared, which can then be further diluted to the desired working concentration. To avoid precipitation when diluting into aqueous buffers or cell culture media, it is advisable to perform a serial dilution in the solvent first before adding to the aqueous solution.[1] Pre-warming the media or buffer to 37°C can also help prevent precipitation.[1]
2. What should I do if the compound precipitates out of solution?
If precipitation occurs during the dilution process, gentle warming and sonication can be used to help redissolve the compound.[1] However, it is crucial to ensure the final concentration does not exceed the solubility limit in the experimental medium.
3. How many times can I freeze and thaw the stock solution?
To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While there is no specific data on the number of cycles this compound can withstand, repeated freezing and thawing can lead to degradation of many small molecules.
4. Is this compound light sensitive?
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides potential solutions to common issues.
Problem: No or reduced inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly according to the recommended conditions. If in doubt, use a fresh vial of the compound. |
| Incorrect Concentration | Verify the calculations for the stock solution and final working concentration. Confirm the accuracy of pipetting. |
| Precipitation in Media | Visually inspect the cell culture media for any signs of precipitation. If observed, refer to the FAQ on preventing and resolving precipitation. |
| Cell Line Insensitivity | The specific cell line being used may not be sensitive to Syk inhibition or may have redundant signaling pathways. Confirm the expression and activity of Syk in your cell line. |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects that may mask the intended inhibitory action.[2][3] Perform a dose-response experiment to determine the optimal concentration. |
Problem: Cell toxicity observed at the working concentration.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is at a non-toxic level (typically ≤ 0.1%). |
| Compound-Specific Toxicity | The observed toxicity may be an inherent property of the compound in the specific cell line. Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. |
Experimental Protocols
General Protocol for Preparing Working Solutions from a DMSO Stock
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
To prepare your final working concentration, perform a serial dilution of the DMSO stock solution in cell culture medium or buffer.
-
For example, to achieve a 1 µM final concentration from a 10 mM stock, you can first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:1000 in your final medium.
-
Always add the inhibitor solution to the medium and mix well. Pre-warming the medium to 37°C can aid in solubility.[1]
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the Syk signaling pathway and a general troubleshooting workflow.
Caption: The Syk signaling pathway is initiated by ligand binding to immune receptors, leading to the recruitment and activation of Syk, which in turn triggers multiple downstream pathways. This compound acts as an inhibitor of Syk.
Caption: A logical workflow for troubleshooting unexpected experimental results when using this compound, starting from basic checks of storage and preparation to more in-depth investigation.
References
Technical Support Center: Troubleshooting Syk-IN-3 Western Blot Results
Welcome to the technical support center for Syk-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments with the Syk inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as OXSI-2, is a cell-permeable oxindole compound that functions as a potent, reversible, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (Syk).[1] By binding to the ATP-binding site of Syk, it prevents the phosphorylation and subsequent activation of the kinase, thereby disrupting downstream signaling pathways.
Q2: What is the IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Syk kinase is 14 nM.[1] The IC50 is a measure of the inhibitor's potency; a lower value indicates a more potent inhibitor.[1]
Q3: What are the known off-target effects of this compound?
While potent for Syk, one study has suggested that this compound (OXSI-2) may have unexplained non-specific effects in platelets, indicating it may not be completely selective.[2][3] A broad kinase activity screen of a compound with the same CAS number (622387-85-3) indicated some level of promiscuity, though specific off-targets were not detailed in the provided information.[4] When interpreting Western blot results, it is important to consider the possibility of off-target effects, which could manifest as unexpected changes in the phosphorylation of other kinases.
Q4: What are appropriate positive and negative controls for a Western blot experiment with this compound?
-
Positive Controls: Cell lines with high endogenous Syk expression are excellent positive controls. Examples include human monocytic cell lines like THP-1 and U937, as well as B-cell lymphoma lines such as Ramos.[5] These cells should show a clear band for total Syk and phosphorylated Syk (p-Syk) upon appropriate stimulation, which should be diminished by this compound treatment.
-
Negative Controls: A cell line with low or no Syk expression can serve as a negative control to check for antibody specificity. For instance, the SK-N-BE(2) neuroblastoma cell line has been reported to have very low Syk protein levels. Alternatively, using cells where Syk has been knocked down (e.g., via siRNA) or knocked out provides a robust negative control.[]
Q5: At what phosphorylation sites should I expect to see a decrease after this compound treatment?
Syk activity is regulated by autophosphorylation at several key tyrosine residues. Upon inhibition with this compound, you should expect to see a decrease in phosphorylation at sites crucial for its activity, such as Tyr525 and Tyr526 in the activation loop. Other important phosphorylation sites that may be affected include Tyr323 and Tyr352.
Troubleshooting Guide
This section addresses common problems encountered during Western blotting experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal for p-Syk | 1. Ineffective Inhibition: The concentration of this compound may be too low, or the incubation time too short. | - Optimize the concentration of this compound. A titration from 10 nM to 1 µM is a good starting point. - Increase the incubation time with the inhibitor. |
| 2. Low Basal Syk Activity: The cells may have low basal Syk phosphorylation without stimulation. | - Stimulate the cells with an appropriate agonist to induce Syk phosphorylation before inhibitor treatment. For B-cells, anti-IgM can be used. | |
| 3. Poor Antibody Quality: The primary antibody against p-Syk may have low affinity or be inactive. | - Use a validated antibody for p-Syk (e.g., targeting pTyr525/526). - Run a positive control (e.g., lysate from pervanadate-treated cells) to confirm antibody activity. | |
| 4. General Western Blot Issues: Problems with protein transfer, antibody dilutions, or detection reagents. | - Refer to general Western blot troubleshooting guides for issues like inefficient transfer, incorrect antibody concentrations, or expired reagents. | |
| No Change in p-Syk Signal After Treatment | 1. Inactive Inhibitor: this compound may have degraded due to improper storage or handling. | - Ensure this compound is stored correctly, protected from light, and dissolved in an appropriate solvent like DMSO. Prepare fresh dilutions before each experiment. |
| 2. Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. | - Verify the cell permeability of the inhibitor in your specific cell line. Although described as cell-permeable, efficiency can vary. | |
| 3. High Level of Syk Activation: The stimulus used to activate Syk may be too strong, requiring a higher concentration of the inhibitor. | - Reduce the concentration of the stimulating agent or increase the concentration of this compound. | |
| Unexpected Bands Appear or Disappear | 1. Off-Target Effects: this compound may be inhibiting other kinases, leading to changes in the phosphorylation of other proteins. | - Be aware of the potential for off-target effects. If an unexpected band appears, consider if it could be a substrate of a kinase known to be an off-target of similar inhibitors. - Use a more selective Syk inhibitor as a control if available. |
| 2. Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins. | - Use a negative control (e.g., Syk knockout/knockdown lysate) to confirm antibody specificity. | |
| 3. Protein Degradation or Modification: The appearance of lower molecular weight bands could indicate protein degradation. | - Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer. | |
| High Background on the Blot | 1. Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high. | - Optimize antibody dilutions. A good starting point for the primary antibody is the manufacturer's recommendation, followed by titration. |
| 2. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies). | |
| 3. Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBS-T). |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other commonly used Syk inhibitors for comparison.
| Inhibitor | IC50 (Syk) | Notes |
| This compound (OXSI-2) | 14 nM | Potent, ATP-competitive, and reversible.[1] |
| R406 | 41 nM | Active metabolite of Fostamatinib. |
| P505-15 (PRT062607) | 1 nM | Highly selective Syk inhibitor. |
| Entospletinib (GS-9973) | 7.7 nM | Orally bioavailable and selective. |
| Cerdulatinib (PRT062070) | 32 nM | Dual inhibitor of Syk and JAK kinases. |
Experimental Protocols
Western Blot Protocol for Detecting Syk Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Starve cells in serum-free media for 2-4 hours before stimulation, if necessary.
-
Pre-incubate cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for B-cells) for the desired time (e.g., 5-15 minutes) to induce Syk phosphorylation.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Syk (e.g., anti-p-Syk Tyr525/526) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional):
-
To detect total Syk or a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Syk Signaling Pathway
Caption: Simplified Syk signaling pathway downstream of the B-Cell Receptor.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common this compound Western blot issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (OXSI-2), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of [3-(1-methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (OXSI-2), as a Syk-selective inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
Syk-IN-3 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Syk-IN-3 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent Spleen Tyrosine Kinase (Syk) inhibitor. It has a reported half-maximal inhibitory concentration (IC50) of 1 nM.[1][2][3][4] This value was extracted from patent WO2011075515A1, compound example 152.[1][2][3][4]
Q2: I am not observing the reported 1 nM IC50 in my in vitro kinase assay. What are the possible reasons?
Several factors can contribute to discrepancies in IC50 values. Consider the following:
-
Assay Conditions: The reported IC50 value is highly dependent on the specific assay conditions used in the original patent, which may differ from your experimental setup. Key parameters include ATP concentration, substrate concentration, and the specific recombinant Syk enzyme preparation.
-
ATP Concentration: The inhibitory potential of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. High ATP concentrations will lead to a rightward shift in the IC50 curve (lower apparent potency). It is crucial to use an ATP concentration at or near the Km for Syk in your assay system to obtain a more accurate IC50 value.
-
Reagent Quality: Ensure the purity and activity of your recombinant Syk enzyme, substrate, and this compound compound. Degradation of any of these components can significantly impact the results.
-
Assay Technology: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and can yield different IC50 values.
Q3: My dose-response curve has a very steep or shallow slope. What does this indicate?
-
Steep Slope (High Hill Coefficient): This can suggest positive cooperativity in binding, an artifact of the assay, or stoichiometric inhibition, which can occur when the inhibitor concentration is close to the enzyme concentration. It may also be an indicator of non-specific inhibition, such as compound aggregation at higher concentrations.
-
Shallow Slope (Low Hill Coefficient): This could indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound instability or incomplete inhibition at the highest concentrations tested.
Q4: How can I assess the cellular activity of this compound?
The most common method is to measure the inhibition of Syk phosphorylation (autophosphorylation) at key tyrosine residues, such as Tyr525/526, in response to a cellular stimulus.[5][6][7] This is typically done using Western blotting with phospho-specific antibodies. Downstream signaling events, such as the phosphorylation of PLCγ1 or ERK1/2, can also be monitored.[8]
Q5: What are some common issues when performing a Western blot for phospho-Syk?
-
Weak or No Signal: This could be due to inefficient cell stimulation, low antibody affinity, or rapid dephosphorylation of Syk. Ensure your stimulus (e.g., anti-IgM for B-cells) is potent and that you are lysing the cells at the optimal time point. The use of phosphatase inhibitors in your lysis buffer is critical.[9]
-
High Background: This may result from non-specific antibody binding. Ensure adequate blocking of the membrane (e.g., with BSA instead of milk for phospho-antibodies) and use the recommended antibody dilutions.
Experimental Protocols
In Vitro Syk Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay formats and is a robust method for determining the IC50 of Syk inhibitors.
Materials:
-
Recombinant human Syk enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A common starting range is 1 µM to 0.01 nM in half-log dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant Syk enzyme and substrate to their final desired concentrations in kinase assay buffer. The optimal concentrations should be determined empirically but a starting point of 5-10 ng/well for Syk and 0.2 µ g/well for the substrate is recommended.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO control) to the wells of the plate.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at its Km for Syk.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-Syk Western Blot Assay
This protocol describes how to measure the inhibition of Syk phosphorylation in a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos B-cells)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., anti-human IgM)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO control) for 1-2 hours.
-
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for Ramos cells) for a predetermined optimal time (e.g., 5-10 minutes).
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Syk antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Syk and total Syk. Normalize the phospho-Syk signal to the total Syk signal for each sample. Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the cellular IC50.
Quantitative Data Summary
| Parameter | Value | Assay Type | Source |
| This compound IC50 | 1 nM | In Vitro Kinase Assay | Patent WO2011075515A1[1][2][3][4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1312534-69-2 | Chemsrc [chemsrc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. PhosphoDetect™ Anti-Syk (pTyr525/526) Rabbit pAb | PK1010 [merckmillipore.com]
- 7. Phospho-Syk Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Addressing batch-to-batch variability of Syk-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Syk-IN-3, a potent inhibitor of Spleen Tyrosine Kinase (Syk). Batch-to-batch variability can be a significant challenge in drug discovery, and this guide is designed to help you identify, troubleshoot, and manage potential inconsistencies in the performance of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound compared to the datasheet or our previous experiments. What could be the cause?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors related to batch-to-batch variability. These may include:
-
Purity and Integrity of the Compound: The purity of the this compound batch may differ. Impurities could interfere with the assay or the inhibitor's activity. Degradation of the compound over time or due to improper storage can also lead to reduced potency.
-
Solubility Issues: If the new batch of this compound is not fully solubilized, the actual concentration in your assay will be lower than intended, leading to a higher apparent IC50.
-
Experimental Conditions: Variations in assay conditions such as cell density, substrate concentration, ATP concentration, and incubation time can significantly impact the measured IC50.[1] It is crucial to maintain consistent experimental parameters between experiments.
Q2: Our current batch of this compound is difficult to dissolve. What is the recommended procedure for solubilization?
A2: Solubility issues can be a major source of variability. Here are some recommendations for dissolving this compound:
-
Recommended Solvent: this compound is typically soluble in DMSO.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To aid dissolution, you can gently warm the solution (e.g., to 37-45°C) or use sonication.[3]
-
Working Solution Preparation: When preparing your working solution, it is advisable to first dilute the DMSO stock solution in a stepwise manner before adding it to your aqueous assay buffer or cell culture medium to avoid precipitation.[3] Pre-warming the aqueous medium to 37°C can also help prevent precipitation.[3]
-
Avoid Repeated Freeze-Thaw Cycles: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability and solubility.
Q3: We suspect our batch of this compound might have off-target effects. How can we investigate this?
A3: Off-target effects of kinase inhibitors are a known concern and can lead to unexpected biological responses.[4][5] Here’s how you can approach this:
-
Kinase Profiling: The most direct way to assess off-target effects is to perform a kinase profiling screen against a panel of other kinases. This will provide data on the selectivity of your this compound batch.
-
Phenotypic Comparison: Compare the cellular phenotype observed with your current batch to previously published data or results from a batch with known selectivity. Unexplained cellular effects may indicate off-target activity.
-
Use of Structurally Unrelated Syk Inhibitors: As a control, use another well-characterized, structurally different Syk inhibitor. If the observed phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect of Syk inhibition.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
If you are observing variability in the IC50 of this compound between batches, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent IC50 values of this compound.
Issue 2: Poor Solubility
If you encounter difficulties in dissolving this compound, consider the following steps.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | This compound is known to be soluble in DMSO.[2] |
| Stock Concentration | 10 mM | A higher stock concentration allows for smaller volumes to be added to aqueous solutions, minimizing solvent effects. |
| Dissolution Aids | Gentle warming (37-45°C), Sonication | These methods can help to break down any precipitates and ensure complete solubilization.[3] |
| Aqueous Dilution | Stepwise dilution, Pre-warm aqueous media | Rapid dilution of a high concentration DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.[3] |
| Storage | -20°C or -80°C in small aliquots | Minimizes freeze-thaw cycles that can lead to compound degradation and precipitation. |
Experimental Protocols
Protocol 1: Quality Control Workflow for a New Batch of this compound
To proactively address batch-to-batch variability, it is recommended to perform a standardized quality control (QC) check on each new lot of this compound.
Caption: Recommended quality control workflow for new batches of this compound.
Protocol 2: Determination of this compound IC50 using a Cell-Free Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound. Specific components and concentrations may need to be optimized for your particular assay format (e.g., LanthaScreen™, HTRF®, or radioactivity-based assays).
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (specific to the assay technology)
-
ATP
-
Syk-specific substrate (e.g., a peptide with a tyrosine residue)
-
This compound (solubilized in 100% DMSO)
-
Detection reagents (specific to the assay technology)
-
384-well assay plates
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound DMSO stock to generate a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Add inhibitor to assay plate: Dispense a small volume (e.g., 1 µL) of each this compound dilution into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Add Syk enzyme: Add the Syk enzyme diluted in kinase buffer to all wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate kinase reaction: Add a solution containing the ATP and substrate to all wells to start the reaction. The final ATP concentration should be at or near the Km for Syk.
-
Incubate: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop reaction and detect signal: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read plate: Read the plate on a suitable plate reader.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 3: Aqueous Solubility Assessment (Kinetic Solubility Assay)
This protocol provides a method for assessing the kinetic solubility of this compound in an aqueous buffer.[6][7][8]
Materials:
-
This compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare this compound dilutions: In a 96-well plate, perform a serial dilution of the 10 mM this compound DMSO stock with DMSO.
-
Add to aqueous buffer: In a separate 96-well plate, add PBS. Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration that is consistent across all wells (e.g., 1-2%).
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for any precipitation to occur.
-
Measure turbidity: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Determine kinetic solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells.[9][10] It is involved in coupling activated immunoreceptors to downstream signaling cascades that mediate cellular responses such as proliferation, differentiation, and phagocytosis.[10] Syk is activated downstream of receptors containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors.[11][12][13] Upon receptor engagement, ITAMs are phosphorylated by Src family kinases, creating docking sites for the SH2 domains of Syk. This recruitment leads to the activation of Syk and subsequent phosphorylation of downstream targets, including phospholipase C-gamma (PLCγ) and Vav, which in turn activate pathways such as the NF-κB, MAPK, and PI3K/Akt signaling pathways.[11][14][15]
References
- 1. courses.edx.org [courses.edx.org]
- 2. Syk Inhibitor III The Syk Inhibitor III, also referenced under CAS 1485-00-3, controls the biological activity of Syk. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1485-00-3 [sigmaaldrich.cn]
- 3. This compound | Syk | TargetMol [targetmol.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. apexbt.com [apexbt.com]
- 10. Syk Antibody | Cell Signaling Technology [cellsignal.com]
- 11. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 14. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syk Regulates Multiple Signaling Pathways Leading to CX3CL1 Chemotaxis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Syk Inhibition in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Spleen Tyrosine Kinase (Syk) inhibitors in cell line-based experiments. The information provided is based on studies with the well-characterized Syk inhibitor, Entospletinib, and the principles may be applicable to other Syk inhibitors such as Syk-IN-3.
Frequently Asked Questions (FAQs)
Q1: My Syk inhibitor is no longer effective at its previously determined IC50. What are the possible reasons for this acquired resistance?
A1: Acquired resistance to Syk inhibitors can arise through several mechanisms. One of the most common is the activation of bypass signaling pathways that compensate for the loss of Syk activity. A key pathway implicated in resistance to the Syk inhibitor Entospletinib is the RAS-MAPK-ERK signaling cascade.[1][2][3][4][5] This can occur through the acquisition of activating mutations in genes such as NRAS, KRAS, or PTPN11, or through the upregulation of the expression of these and other related genes.[2][3] Another possibility is the emergence of clonal heterogeneity within the cell population, where a sub-population of cells with intrinsic resistance mechanisms becomes dominant under the selective pressure of the inhibitor.[1]
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays can stem from several factors. Ensure that your cell seeding density is consistent across all wells, as cell density can influence drug response.[6] It is also crucial to maintain consistent drug exposure times. For endpoint assays, even small variations in incubation time can lead to significant differences in viability.[7] Finally, ensure that the inhibitor is fully solubilized in your culture medium and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.
Q3: Are there known off-target effects of Syk inhibitors that could be influencing my results?
A3: Some Syk inhibitors have been reported to have off-target effects on other kinases, which could lead to unexpected biological responses. For example, the active metabolite of Fostamatinib, R406, has been shown to inhibit a range of other kinases at higher concentrations.[8] It is important to consult the selectivity profile of your specific inhibitor. If you suspect off-target effects, consider using a structurally different Syk inhibitor as a control to see if the same phenotype is observed.[1]
Q4: My western blot results show that while phosphorylated Syk (p-Syk) is decreased, downstream signaling is still active. Why is this happening?
A4: This is a classic sign of pathway reactivation or the activation of a bypass pathway. Even with effective inhibition of Syk phosphorylation, cells can compensate by upregulating other signaling molecules. For instance, in cells resistant to Entospletinib, increased phosphorylation of ERK1/2, STAT3, and STAT5 has been observed, indicating the activation of the RAS-MAPK-ERK and JAK/STAT pathways.[1] This bypass mechanism allows for the continued activation of downstream effectors despite the inhibition of Syk.
Troubleshooting Guides
Problem 1: Increased IC50 of Syk Inhibitor in a Previously Sensitive Cell Line
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a wide range of inhibitor concentrations to accurately determine the new IC50 value. Compare this to the IC50 of the parental, sensitive cell line. A significant shift (e.g., >10-fold) confirms resistance.[3][9]
-
Analyze Bypass Pathways: Use western blotting to probe for the activation of key bypass pathways. Assess the phosphorylation status of key proteins in the RAS-MAPK-ERK pathway (p-MEK, p-ERK) and the JAK/STAT pathway (p-STAT3, p-STAT5). Compare the protein expression and phosphorylation levels between the sensitive and resistant cell lines.[1]
-
Sequence Key Genes: If bypass pathway activation is observed, consider sequencing the coding regions of key genes in that pathway, such as NRAS, KRAS, and PTPN11, to identify potential activating mutations.
-
Consider Combination Therapy: If a specific bypass pathway is identified, consider a combination therapy approach. For example, if the RAS-MAPK-ERK pathway is activated, combining the Syk inhibitor with a MEK inhibitor (e.g., PD0325901) may restore sensitivity.[2][3]
Problem 2: No Effect of Syk Inhibitor in a New Cell Line
Possible Cause: Intrinsic resistance.
Troubleshooting Steps:
-
Confirm Syk Expression and Activity: Verify that the cell line expresses Syk protein and that it is active (phosphorylated) at baseline using western blotting.
-
Assess Baseline Pathway Activation: Analyze the baseline activation status of known resistance pathways, such as the RAS-MAPK-ERK pathway. Cell lines with pre-existing activating mutations in this pathway may exhibit intrinsic resistance to Syk inhibitors.[2][3]
-
Perform a Broad Dose-Response: Test a wide range of inhibitor concentrations to ensure that the lack of effect is not due to an unexpectedly high IC50 in that specific cell line.
Quantitative Data Summary
Table 1: IC50 Values of Entospletinib in Sensitive and Resistant AML Cell Lines
| Cell Line | Status | Entospletinib IC50 (µM) | Fold Resistance | Reference |
| MV4-11 | Sensitive | 0.5 | - | [1] |
| MV4-11 Resistant | Acquired Resistance | 7.5 | 15 | [1] |
| Control Cells | Sensitive | 0.064 | - | [1] |
| NRAS (G12D) Overexpressing | Innate Resistance | 2.2 | 34 | [1] |
Experimental Protocols
Protocol 1: Generation of a Syk Inhibitor-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to increasing concentrations of a Syk inhibitor.[9][10][11]
-
Determine Initial Dosing: Start by treating the parental cell line with the Syk inhibitor at its IC20 (the concentration that inhibits 20% of cell growth).
-
Initial Culture: Culture the cells in the presence of the IC20 concentration of the inhibitor. Monitor the cells for recovery of proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the inhibitor concentration by 1.5- to 2-fold.
-
Repeat Cycles: Continue this cycle of adaptation and dose escalation. It may be necessary to maintain the cells at a particular concentration for several passages.
-
Cryopreserve Stocks: At each stage of increased resistance, cryopreserve a stock of the cells.
-
Confirm Resistance: Once a significantly resistant population is established (e.g., able to proliferate at 10-fold the original IC50), confirm the resistance by performing a cell viability assay and calculating the new IC50.
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol outlines a common method for determining cell viability in response to a Syk inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Syk inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 3: Western Blotting for Syk Signaling Pathways
This protocol is for assessing the phosphorylation status of Syk and downstream signaling proteins.[12][13]
-
Cell Lysis: Lyse treated and untreated cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Syk, total Syk, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Simplified Syk signaling pathway and the point of inhibition by this compound.
References
- 1. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia. | Broad Institute [broadinstitute.org]
- 5. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
In Vitro Showdown: A Comparative Guide to Syk-IN-3 and Fostamatinib for Researchers
For Immediate Release
Shanghai, China – November 7, 2025 – In the dynamic landscape of kinase inhibitor research, particularly for spleen tyrosine kinase (Syk), two compounds frequently emerge in in-vitro studies: Syk-IN-3 and the clinically relevant fostamatinib. This guide offers a detailed, data-driven comparison of their in-vitro performance to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
At a Glance: Key In-Vitro Characteristics
| Parameter | This compound | Fostamatinib (R406, Active Metabolite) |
| Primary Target | Spleen Tyrosine Kinase (Syk) | Spleen Tyrosine Kinase (Syk) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor[1] |
| IC50 (Syk) | 14 nM | 41 nM[2] |
| Binding Affinity (Ki) | Not explicitly found | 30 nM[1] |
| Kinase Selectivity | Potent Syk inhibitor, but may have off-target effects on Src family kinases and other cellular targets.[3][4] | Multi-kinase inhibitor, targeting a broad range of kinases at therapeutically relevant concentrations.[5] |
Delving into the Data: A Head-to-Head Comparison
This compound: A Potent but Potentially Less Selective Tool
Fostamatinib (R406): A Clinically Relevant Multi-Kinase Inhibitor
Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in vivo. R406 is a potent Syk inhibitor with an IC50 of 41 nM and a Ki of 30 nM.[1][2] Unlike the more narrowly focused research compound this compound, fostamatinib has undergone extensive clinical development and is approved for the treatment of chronic immune thrombocytopenia. In-vitro pharmacological profiling of R406 has revealed that it is a multi-kinase inhibitor, binding to a wide array of kinases at therapeutically relevant concentrations.[5] This broad kinase activity profile, while potentially contributing to its clinical efficacy, also accounts for some of its observed side effects. The off-target activity of R406 is well-documented, with significant inhibition of kinases such as KDR being linked to clinical observations like increased blood pressure.[5]
Visualizing the Molecular Pathways
To understand the context of Syk inhibition, it is crucial to visualize its role in cellular signaling.
Experimental Corner: Protocols for In-Vitro Assessment
Accurate and reproducible in-vitro data is the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize Syk inhibitors.
In-Vitro Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol Details:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor (this compound or R406) in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor.
-
Enzyme Addition: Add 2 µL of Syk enzyme diluted in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Initiation of Reaction: Add 2 µL of a substrate/ATP mixture. The concentration of ATP should be at or near the Km for Syk.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Western Blotting for Syk Pathway Activation
This technique is used to detect changes in the phosphorylation status of Syk and its downstream targets in a cellular context.
Protocol Details:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., Ramos B-cells, THP-1 monocytes) and treat with various concentrations of this compound or R406 for a specified time. Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to activate the Syk pathway.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Syk (e.g., Tyr525/526), total Syk, phospho-PLCγ, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and fostamatinib for in-vitro research depends heavily on the experimental goals.
-
This compound is a valuable tool for initial studies on the role of Syk in various cellular processes due to its high potency. However, researchers must be cautious of its potential off-target effects and should consider validating key findings with a more selective inhibitor or through genetic approaches.
-
Fostamatinib (R406) , with its well-characterized multi-kinase profile, is more suitable for studies aiming to understand the broader pharmacological effects of inhibiting Syk in a manner that is more translatable to a clinical setting. Its known off-target activities can also serve as a basis for investigating potential polypharmacological mechanisms.
Ultimately, a thorough understanding of the in-vitro properties of these inhibitors, as outlined in this guide, is essential for designing robust experiments and accurately interpreting the resulting data in the quest for novel therapeutics targeting spleen tyrosine kinase.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of [3-(1-methyl-1H-indol-3-yl-methylene)-2-oxo-2, 3-dihydro-1H-indole-5-sulfonamide] (OXSI-2), as a Syk-selective inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of [3-(1-Methyl-1H–indol –3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide] (OXSI-2), as a Syk selective inhibitor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Syk Inhibitors: Syk-IN-3 vs. R406 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of Spleen Tyrosine Kinase (Syk), Syk-IN-3 and R406. While a direct, quantitative comparison of their efficacy in cellular assays is hampered by the limited availability of public data for this compound, this document summarizes the existing information and offers a detailed look at the experimental protocols used to evaluate Syk inhibitors, with a focus on the well-characterized compound R406.
Executive Summary
Spleen Tyrosine Kinase (Syk) is a critical mediator of signal transduction in various hematopoietic cells, playing a key role in allergic and inflammatory responses, as well as in the proliferation and survival of certain cancer cells. Its inhibition is a promising therapeutic strategy for a range of diseases. This guide focuses on two such inhibitors:
-
R406: The active metabolite of the prodrug Fostamatinib, is a well-studied Syk inhibitor with demonstrated activity in various cellular assays. Fostamatinib is an FDA-approved drug for the treatment of chronic immune thrombocytopenia[6].
Due to the disparity in available data, this guide will present the known inhibitory concentrations for both compounds and provide a comprehensive overview of the methodologies used to assess the cellular efficacy of Syk inhibitors, using R406 as a primary example.
Data Presentation: Inhibitor Efficacy
The following table summarizes the available inhibitory potency data for this compound and R406. It is important to note that the IC50 for this compound is from a biochemical assay, while the data for R406 includes both biochemical and cellular assay results. The efficacy of a compound in a cellular context (EC50) can differ significantly from its biochemical potency (IC50) due to factors such as cell permeability, off-target effects, and cellular metabolism.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Type/Context | Reference |
| This compound | Syk | Biochemical | 1 nM | Cell-free | [1][2][3][4][5] |
| R406 | Syk | Biochemical | 41 nM | Cell-free | [6] |
| FcεRI-mediated degranulation | Cellular | 43-53 nM | Mast Cells | N/A | |
| FcγR-mediated oxidative burst | Cellular | 30 nM | Neutrophils | N/A | |
| BCR-mediated CD69 upregulation | Cellular | 48 nM | B-Cells | [6] |
Note: The lack of cellular assay data for this compound prevents a direct side-by-side comparison of its cellular efficacy with R406.
Signaling Pathway and Experimental Workflow
To understand the context of Syk inhibition, it is crucial to visualize the signaling pathway and the general workflow for evaluating inhibitors in cellular assays.
Caption: Simplified Syk signaling pathway in hematopoietic cells.
Caption: General workflow for a cellular kinase inhibitor assay.
Experimental Protocols
Detailed methodologies for key cellular assays used to evaluate the efficacy of Syk inhibitors are provided below. These protocols are based on standard laboratory practices and information gathered from various sources on R406 evaluation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay measures the ability of an inhibitor to block the release of granular contents from mast cells upon stimulation.
a. Cell Culture and Sensitization:
-
Culture a suitable mast cell line (e.g., RBL-2H3 or primary human mast cells) in appropriate media.
-
For IgE-dependent activation, sensitize the cells by incubating with anti-DNP IgE overnight.
b. Compound Treatment and Stimulation:
-
Wash the sensitized cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of the Syk inhibitor (e.g., R406) or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate degranulation by adding an appropriate agonist (e.g., DNP-HSA for IgE-sensitized cells).
c. Measurement of β-Hexosaminidase Activity:
-
After a short incubation period (e.g., 30 minutes), centrifuge the plate to pellet the cells.
-
Collect the supernatant and transfer to a new plate.
-
To measure total β-hexosaminidase content, lyse the cell pellets with a detergent (e.g., Triton X-100).
-
Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to both the supernatant and lysate samples.
-
Incubate at 37°C to allow for the colorimetric reaction to develop.
-
Stop the reaction with a stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
d. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Neutrophil Oxidative Burst Assay
This assay assesses the inhibitor's effect on the production of reactive oxygen species (ROS) by neutrophils.
a. Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
b. Compound Treatment and Stimulation:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with different concentrations of the Syk inhibitor or vehicle control.
-
Add a probe that becomes fluorescent upon oxidation (e.g., dihydrorhodamine 123).
-
Stimulate the cells with an agonist such as fMLP or PMA.
c. Measurement of ROS Production:
-
Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.
d. Data Analysis:
-
Calculate the rate of ROS production for each treatment condition.
-
Determine the percentage of inhibition at each inhibitor concentration and calculate the EC50 value.
B-Cell Activation Assay (CD69 Upregulation)
This assay evaluates the inhibitor's ability to block the early activation of B-cells.
a. B-Cell Isolation:
-
Isolate B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
b. Compound Treatment and Stimulation:
-
Culture the isolated B-cells in appropriate media.
-
Treat the cells with varying concentrations of the Syk inhibitor or vehicle control.
-
Stimulate B-cell activation by cross-linking the B-cell receptor (BCR) with anti-IgM or anti-IgD antibodies.
c. Measurement of CD69 Expression:
-
After an incubation period (e.g., 18-24 hours), harvest the cells.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody and an anti-CD19 or anti-B220 antibody to identify B-cells.
-
Analyze the cells by flow cytometry to determine the percentage of CD69-positive B-cells.
d. Data Analysis:
-
Calculate the percentage of inhibition of CD69 upregulation for each inhibitor concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
While both this compound and R406 are potent inhibitors of Syk at the biochemical level, a comprehensive comparison of their efficacy in a cellular context is currently limited by the lack of publicly available data for this compound. R406 has been extensively characterized in a variety of cellular assays, demonstrating its ability to effectively inhibit key cellular functions downstream of Syk activation. The experimental protocols detailed in this guide provide a framework for the evaluation of Syk inhibitors and can be applied to future studies of this compound or other novel compounds to enable a more complete comparative analysis. For researchers in the field, the provided methodologies offer a standardized approach to assess and compare the cellular potency of different Syk inhibitors, which is a critical step in the drug development process.
References
Head-to-Head Comparison: Syk-IN-3 and Entospletinib in Spleen Tyrosine Kinase Inhibition
In the landscape of targeted therapies for hematological malignancies and autoimmune diseases, inhibitors of Spleen Tyrosine Kinase (Syk) have emerged as a promising class of drugs. Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[1][] This guide provides a detailed comparison of two Syk inhibitors: Syk-IN-3 and entospletinib (GS-9973), with a focus on their biochemical properties, mechanism of action, and available experimental data.
Note on this compound: Publicly available experimental data for the compound designated as "this compound" is exceptionally limited. It is listed as a biochemical for research use, available through custom synthesis, but lacks published biological data such as inhibitory concentrations (IC50), kinase selectivity, or cellular activity.[3] Consequently, a direct head-to-head comparison with entospletinib based on experimental performance is not feasible at this time. This guide will therefore provide a comprehensive overview of entospletinib, a well-characterized clinical-stage Syk inhibitor, and contextualize its properties within the broader landscape of Syk inhibition.
Entospletinib (GS-9973): A Selective Syk Inhibitor
Entospletinib is an orally bioavailable and selective inhibitor of Spleen Tyrosine Kinase.[4][5] It has been the subject of numerous preclinical and clinical studies, establishing a significant body of data on its efficacy and safety profile in various B-cell malignancies.[6][7]
Mechanism of Action
Entospletinib functions by binding to the ATP-binding site of the Syk kinase domain, preventing its phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of B-cells, including the B-cell receptor (BCR) pathway.[6] By blocking these pathways, entospletinib can reduce the production of inflammatory cytokines, decrease immune cell activation, and induce apoptosis in malignant B-cells.[1]
Signaling Pathway of Syk Inhibition
The following diagram illustrates the central role of Syk in immune cell signaling and the point of intervention for inhibitors like entospletinib.
Caption: Diagram of the Syk signaling pathway and the inhibitory action of entospletinib.
Quantitative Data for Entospletinib
The following tables summarize key quantitative data for entospletinib based on published studies.
Table 1: Biochemical and In Vitro Activity of Entospletinib
| Parameter | Value | Reference |
| Target | Spleen Tyrosine Kinase (Syk) | [5] |
| IC50 (Cell-free assay) | 7.7 nM | [5] |
| Cellular Selectivity | 13- to >1000-fold for Syk over other kinases (e.g., Jak2, c-Kit, Flt3, Ret, KDR) | [8] |
| Effect on B-cells | Potent inhibition of BCR-mediated activation and proliferation | [8] |
| Effect on Monocytes | Inhibition of immune-complex-stimulated cytokine production | [8] |
Table 2: Clinical Efficacy of Entospletinib in Hematological Malignancies
| Indication | Phase | Key Findings | Reference |
| Chronic Lymphocytic Leukemia (CLL) | II | Objective response rate of 61.0% | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | II | Limited activity as monotherapy; no complete or partial responses observed. | [10] |
| Mantle Cell Lymphoma (MCL) | II | Modest activity in relapsed or refractory patients. | [7] |
| Indolent Non-Hodgkin Lymphoma (iNHL) | II | Overall response rate of 13.0%; median progression-free survival of 5.5 months. | [7] |
| Acute Myeloid Leukemia (AML) with NPM1 mutation | III | Trial discontinued due to enrollment difficulties, not due to adverse events or lack of efficacy. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize Syk inhibitors like entospletinib.
In Vitro Kinase Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a cell-free enzymatic assay.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Protocol:
-
Reagent Preparation: Recombinant human Syk kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP are prepared in a kinase assay buffer.
-
Compound Dilution: Entospletinib is serially diluted to create a range of concentrations.
-
Assay Plate Setup: The kinase, substrate, and varying concentrations of entospletinib are added to the wells of a microtiter plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature for a specific duration.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an ELISA-based assay using a phospho-specific antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
To assess the effect of an inhibitor on cell growth, a proliferation assay is commonly employed.
Protocol:
-
Cell Culture: A relevant cell line (e.g., a B-cell lymphoma line) is cultured under standard conditions.
-
Treatment: Cells are seeded in microtiter plates and treated with various concentrations of entospletinib or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercially available kit that measures ATP levels (as an indicator of metabolically active cells).
-
Data Analysis: The absorbance or luminescence is measured, and the results are used to calculate the concentration of the inhibitor that causes a 50% reduction in cell proliferation (GI50).
Conclusion
Entospletinib is a well-documented, selective Syk inhibitor with demonstrated clinical activity in certain hematological malignancies, particularly CLL. Its mechanism of action through the inhibition of the BCR signaling pathway is well-established. While the compound designated as this compound exists, the absence of publicly available biological data precludes a meaningful scientific comparison with entospletinib. Researchers and drug development professionals seeking to target the Syk pathway have a wealth of information on entospletinib and other clinical-stage Syk inhibitors to guide their research and development efforts. Future studies on novel Syk inhibitors will need to generate a comprehensive dataset, similar to what is available for entospletinib, to allow for proper evaluation and comparison within this important class of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuickresearch.com [kuickresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Preparation of Allosteric SYK Inhibitor X1 and Investigation of a Covalent Inhibition Mechanism – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide to Syk-IN-3 and Next-Generation Syk Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of Spleen Tyrosine Kinase (Syk) inhibitors is rapidly evolving. This guide provides an objective comparison of the early-stage tool compound Syk-IN-3 against prominent next-generation Syk inhibitors, supported by available experimental data, detailed protocols, and pathway visualizations to aid in the selection of appropriate chemical probes for research and development.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors. Its involvement in cellular adhesion, innate and adaptive immunity, and platelet activation has made it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.
This compound is a potent, early-generation inhibitor of Syk with a reported IC50 of 1 nM. While its high potency makes it a useful tool for in vitro studies, the drive for improved selectivity and better pharmacokinetic properties has led to the development of next-generation Syk inhibitors. This guide focuses on a comparative analysis of this compound with four such next-generation inhibitors: Entospletinib, Lanraplenib, Cerdulatinib, and TAK-659.
Performance Comparison: Potency and Selectivity
The following table summarizes the available quantitative data for this compound and the selected next-generation inhibitors. It is important to note that a comprehensive, publicly available kinase selectivity profile for this compound is lacking, which is a key differentiator for the next-generation compounds.
| Inhibitor | Target(s) | Syk IC50 (nM) | Other Notable Kinase IC50s (nM) | Key Features |
| This compound | Syk | 1[1][2][3] | Data not publicly available | High potency; selectivity profile not extensively characterized in public domain. |
| Entospletinib | Syk | 7.7[4] | TNK1 (Kd < 100 nM); >1000-fold selectivity for Syk over a panel of other kinases.[4][5][6] | High selectivity for Syk.[5][6][7] |
| Lanraplenib | Syk | 9.5[8][9] | JAK2 (120 nM); Highly selective over a broad kinase panel.[10] | High selectivity and favorable pharmacokinetic properties for once-daily dosing.[10][11][12] |
| Cerdulatinib | Syk, JAK1/3 | 32[13] | JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), TYK2 (0.5 nM).[13] | Dual Syk and JAK inhibitor.[13][14][15] |
| TAK-659 | Syk, FLT3 | 3.2 - 4.3[16][17][18][19] | FLT3 (4.6 nM); >50-fold selectivity for Syk/FLT3 over 290 other kinases.[16][17] | Dual Syk and FLT3 inhibitor.[16][17][18][19][20] |
Signaling Pathway and Experimental Workflow
To provide a better context for the action of these inhibitors, the following diagrams illustrate the canonical Syk signaling pathway and a general workflow for evaluating Syk inhibitors.
Caption: Simplified Syk signaling pathway downstream of B-cell and Fc receptors.
Caption: General experimental workflow for the evaluation of Syk inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Syk inhibitors.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against purified Syk kinase.
-
Materials:
-
Recombinant human Syk enzyme
-
Biotinylated peptide substrate (e.g., Poly-GT-biotin)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665
-
Test inhibitors (this compound, Entospletinib, etc.) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a reaction mixture containing the Syk enzyme and biotinylated peptide substrate in the kinase reaction buffer.
-
Add the serially diluted test inhibitors to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the fluorescence at 620 nm (streptavidin-XL665) and 665 nm (Europium cryptate) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a non-linear regression model.
-
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method assesses the binding of an inhibitor to a large panel of kinases to determine its selectivity.
-
Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically by quantitative PCR of a DNA tag fused to the kinase.
-
Procedure:
-
A proprietary panel of human kinases is used.
-
The test inhibitor is incubated at a fixed concentration (e.g., 1 µM) with each kinase in the panel in the presence of the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified.
-
Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase.
-
For hits below a certain threshold (e.g., <10% of control), a full Kd (dissociation constant) determination is performed with a range of inhibitor concentrations to quantify the binding affinity.
-
Cellular Target Engagement Assay (Phospho-Syk Western Blot)
This assay confirms that the inhibitor can enter cells and inhibit the phosphorylation of Syk at its activation loop tyrosines (Y525/526).
-
Materials:
-
Cell line expressing Syk (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
Syk activator (e.g., anti-IgM antibody)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (Y525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the Syk activator (e.g., anti-IgM) for a short period (e.g., 5-10 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Syk antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Syk antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Syk phosphorylation.
-
B-Cell Proliferation Assay
This functional cellular assay measures the effect of the inhibitor on the proliferation of B-cells following BCR stimulation.
-
Materials:
-
Primary human B-cells or a B-cell line (e.g., Ramos)
-
RPMI-1640 medium with 10% FBS
-
BCR stimulus (e.g., anti-IgM F(ab')2 fragments)
-
Co-stimulatory molecule (e.g., IL-4)
-
Test inhibitors
-
Cell proliferation reagent (e.g., CellTiter-Glo®, BrdU, or [³H]-thymidine)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the B-cells in a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells.
-
Stimulate the cells with anti-IgM and IL-4.
-
Incubate the plate for a period of time (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Measure cell proliferation using the chosen reagent according to the manufacturer's instructions.
-
Plot the percentage of proliferation inhibition against the inhibitor concentration to calculate the EC50 value.
-
Conclusion
This compound is a highly potent inhibitor of Syk and remains a valuable tool for in vitro studies where high potency is the primary requirement. However, for more complex biological systems and for studies where off-target effects could confound results, the next-generation inhibitors offer significant advantages.
-
Entospletinib and Lanraplenib are characterized by their high selectivity for Syk, making them excellent choices for studies aiming to specifically dissect the roles of Syk. Lanraplenib has the added advantage of a pharmacokinetic profile suitable for once-daily dosing in in vivo models.
-
Cerdulatinib and TAK-659 are dual inhibitors, targeting both Syk and JAKs or FLT3, respectively. These compounds are particularly useful for investigating the synergistic effects of inhibiting multiple signaling pathways in relevant disease models, such as certain hematological malignancies.
The choice of inhibitor will ultimately depend on the specific research question. For initial target validation and in vitro screening, the high potency of this compound may be sufficient. However, for more detailed cellular and in vivo studies, and for research aimed at therapeutic development, the well-characterized selectivity and improved drug-like properties of the next-generation inhibitors make them the more appropriate choice. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1312534-69-2 | Chemsrc [chemsrc.com]
- 3. This compound 1312534-69-2 | MCE [medchemexpress.cn]
- 4. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 5. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK) [pubmed.ncbi.nlm.nih.gov]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biochemical Validation of Syk-IN-3: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive biochemical validation of Syk-IN-3, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). The activity of this compound is compared with other known Syk inhibitors, supported by experimental data and detailed protocols for key biochemical assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and inflammation.
Introduction to Syk Kinase
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various immune cells.[1] It is essential for mediating signaling from immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[2] Dysregulation of Syk activity has been implicated in various diseases, including autoimmune disorders, inflammatory diseases, and hematological malignancies. As such, Syk has emerged as a promising therapeutic target for the development of novel inhibitors.
Comparative Biochemical Activity of Syk Inhibitors
The inhibitory activity of this compound was assessed and compared to a panel of other commercially available Syk inhibitors. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined using in vitro kinase assays.
| Inhibitor | Syk IC50 (nM) | Assay Type |
| This compound | 14 | Cell-free |
| PRT062607 (P505-15) | 1 | Cell-free |
| TAK-659 | 3.2 | Cell-free |
| Entospletinib (GS-9973) | 7.7 | Cell-free |
| R406 | 41 | Cell-free |
| Cerdulatinib (PRT062070) | 32 | Cell-free |
| Syk Inhibitor II | 41 | Cell-free |
| Tanshinone I | 1640 | In vitro kinase assay |
| Syk Inhibitor III | 2500 | Cell-free |
Table 1: Comparison of IC50 values for various Syk inhibitors. Data compiled from multiple sources.[3][4]
This compound demonstrates potent inhibition of Syk kinase with an IC50 value of 14 nM in a cell-free assay. This positions it among the more potent inhibitors when compared to compounds like R406 and Cerdulatinib. While inhibitors such as PRT062607 and TAK-659 show slightly higher potency in the low nanomolar range, this compound's activity is highly significant for a tool compound and potential therapeutic lead.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the validation process, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1. Simplified Syk Signaling Pathway.
The diagram above illustrates the central role of Syk in transducing signals from immune receptors, leading to downstream activation of pathways like PLCγ, MAPK, and NF-κB, ultimately resulting in various cellular responses. This compound acts by directly inhibiting the kinase activity of Syk.
Figure 2. Biochemical Validation Workflow.
The workflow diagram outlines the key steps involved in the biochemical validation of a Syk inhibitor, from reagent preparation to data analysis for IC50 determination.
Experimental Protocols
Detailed methodologies for the biochemical validation of this compound activity are provided below. These protocols are based on commonly used in vitro kinase assays.
ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Syk enzyme (recombinant)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2x kinase reaction buffer.
-
Prepare serial dilutions of this compound and other test compounds in the kinase buffer.
-
Prepare a solution containing the Syk enzyme and substrate in the kinase buffer.
-
Prepare an ATP solution at the desired concentration (typically at or near the Km for ATP).
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the Syk enzyme/substrate solution to each well.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Syk activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a fluorescence-based method to detect the phosphorylation of a substrate by the kinase.
Materials:
-
Syk enzyme (recombinant)
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, 0.01% BSA)
-
ATP solution
-
Biotinylated substrate (e.g., Biotin-poly-GT)
-
HTRF® detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)
-
Microplate reader capable of HTRF® measurement
Procedure:
-
Kinase Reaction:
-
Similar to the ADP-Glo™ assay, set up the kinase reaction in a microplate with Syk enzyme, biotinylated substrate, and serially diluted inhibitors.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the Detection Buffer containing EDTA.
-
Add the HTRF® detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate at room temperature for 60 minutes to allow for the formation of the FRET complex.
-
-
Measurement:
-
Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (acceptor signal / donor signal). The ratio is proportional to the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The biochemical validation data presented in this guide demonstrate that this compound is a potent inhibitor of Spleen Tyrosine Kinase. Its IC50 value of 14 nM is comparable to other well-characterized Syk inhibitors, making it a valuable tool for studying Syk-mediated signaling pathways and a promising candidate for further drug development. The provided experimental protocols offer a robust framework for the in vitro characterization of Syk inhibitors.
References
A Comparative Guide to Cellular Target Engagement Assays for Spleen Tyrosine Kinase (Syk)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for the potent Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-3, with alternative target engagement assays. Experimental data for well-characterized Syk inhibitors are presented to support the comparison, alongside detailed experimental protocols.
Introduction to Syk and Target Engagement
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways of various immune cells, including B cells, mast cells, and neutrophils.[1] Its involvement in a range of diseases, particularly those with dysregulated immune responses, makes it a prime therapeutic target.[1] Syk inhibitors work by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation, thereby disrupting downstream signaling.[1]
Confirming that a drug candidate directly interacts with its intended target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, can be assessed using various biochemical and cellular assays. This guide focuses on the Cellular Thermal Shift Assay (CETSA) and provides a comparison with the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA) for this compound
This compound is a potent Syk inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[2] It was identified from patent WO2011075515A1 as compound example 152.[2] While specific CETSA data for this compound is not publicly available, this guide outlines the principles and a general protocol for its application.
CETSA is a powerful technique to monitor the direct binding of a ligand to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.
Logical Workflow of a CETSA Experiment
The following diagram illustrates the general workflow of a CETSA experiment.
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.
Comparison of Target Engagement Assays: CETSA vs. NanoBRET™
While CETSA is a valuable tool, other assays are available to assess target engagement. The NanoBRET™ Target Engagement Assay is a popular alternative, particularly for kinase targets.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. |
| Detection | Western Blot, ELISA, Mass Spectrometry, or other protein quantification methods. | Plate reader-based detection of BRET signal. |
| Throughput | Traditionally low to medium, but high-throughput formats are available. | High-throughput compatible. |
| Labeling | Label-free for both compound and endogenous target protein. | Requires genetic modification of the target protein (NanoLuc® tag) and a specific fluorescent tracer. |
| Data Output | Thermal shift (ΔTm) or cellular EC50 from isothermal dose-response curves. | Cellular IC50 values from competitive displacement of the tracer. |
| Advantages | - Measures engagement with endogenous, unmodified protein.- No need for compound labeling.- Applicable to a wide range of targets. | - High sensitivity and quantitative.- High-throughput format.- Real-time measurements in live cells are possible. |
| Limitations | - Not all ligand binding events result in a significant thermal shift.- Western blot-based detection can be low-throughput and semi-quantitative. | - Requires cell line engineering (protein tagging).- Dependent on the availability of a suitable fluorescent tracer.- Potential for interference from the tag or tracer. |
Experimental Data for Syk Inhibitors
As CETSA data for this compound is not publicly available, we present data from NanoBRET™ assays for other well-characterized Syk inhibitors to provide a quantitative comparison of target engagement.
| Compound | Biochemical IC50 (Syk) | Cellular IC50 (NanoBRET™, SYK(S550Y)) | Reference |
| MRL-SYKi | 30 nM | 110 nM | [2] |
| Entospletinib (GS-9973) | 16 nM | 2400 nM | [2] |
| R406 (active metabolite of Fostamatinib) | Not reported in this study | >10000 nM | [2] |
| Cerdulatinib | Not reported in this study | Potent | [2] |
| P505-15 | Not reported in this study | Potent | [2] |
Note: The NanoBRET™ data was generated using a gain-of-function variant of Syk (S550Y) which may influence inhibitor potency.[2]
Experimental Protocols
General CETSA Protocol for Syk
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous Syk to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
For generating a melt curve, aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
For an isothermal dose-response curve, heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification (Western Blot):
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Syk.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for Syk at each temperature or compound concentration.
-
For melt curves, plot the normalized band intensity against the temperature.
-
For isothermal dose-response curves, plot the normalized band intensity against the compound concentration to determine the cellular EC50.
-
NanoBRET™ Target Engagement Assay Protocol for Syk (Summarized)
This is a summary of the protocol described by Capener et al. (2024).[2]
-
Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with a plasmid encoding for Syk fused to NanoLuc® luciferase.
-
-
Assay Preparation:
-
Transfected cells are harvested and resuspended in Opti-MEM.
-
A NanoBRET™ tracer (a fluorescently labeled Syk inhibitor) and the test compound (e.g., this compound) are added to the cells in a multi-well plate.
-
-
BRET Measurement:
-
The NanoGlo® substrate is added to the wells.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.
-
-
Data Analysis:
-
The BRET ratio is plotted against the concentration of the test compound.
-
The data is fitted to a dose-response curve to determine the cellular IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Syk Signaling Pathway
Syk is a key mediator in various signaling pathways initiated by immunoreceptors. The diagram below illustrates a simplified representation of a Syk-mediated signaling cascade.
Caption: Simplified Syk signaling pathway initiated by immunoreceptors.
Conclusion
Both CETSA and NanoBRET™ are powerful assays for determining the target engagement of Syk inhibitors like this compound in a cellular context. CETSA offers the significant advantage of being label-free, allowing for the study of endogenous proteins without modification. However, its traditional format can be low-throughput. In contrast, NanoBRET™ provides a high-throughput and highly quantitative method but requires genetic modification of the target protein and the development of a specific tracer.
The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. For initial hit validation and mechanism-of-action studies where understanding engagement with the native protein is paramount, CETSA is an excellent choice. For high-throughput screening and lead optimization where quantitative potency determination is crucial, the NanoBRET™ assay is a highly effective alternative. The data presented for various Syk inhibitors in the NanoBRET™ assay highlights the utility of this method in ranking compound potency in a cellular environment. While direct comparative data for this compound using both methods is not available, this guide provides the necessary framework for researchers to design and interpret target engagement studies for this and other Syk inhibitors.
References
Validating the Specificity of Syk Inhibition: A Comparison Guide Using Syk Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapies, ensuring a drug candidate specifically interacts with its intended molecular target is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of a novel Spleen Tyrosine Kinase (Syk) inhibitor, Syk-IN-3, with a primary focus on the gold-standard method: the use of Syk knockout (KO) cell lines. This document will detail experimental protocols, present data in a comparative format, and illustrate key concepts with signaling pathway and workflow diagrams.
Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1][2] It is a key mediator of immunoreceptor signaling in cells such as B-cells, mast cells, neutrophils, and macrophages.[2] Dysregulation of Syk signaling has been implicated in various diseases, including autoimmune disorders, allergic reactions, and certain cancers, making it an attractive target for therapeutic intervention.[3][4][5] this compound is a potent and selective small molecule inhibitor designed to target the kinase activity of Syk. However, to confidently attribute its cellular effects to Syk inhibition, rigorous validation is necessary to rule out off-target activities.
The Gold Standard: Syk Knockout Cell Lines for Target Validation
The most definitive method to confirm that the effects of an inhibitor are mediated through its intended target is to compare its activity in wild-type (WT) cells with cells where the target protein has been completely removed.[6][7] The advent of CRISPR/Cas9 gene-editing technology has made the generation of knockout cell lines more accessible and precise.[8][9]
By comparing the cellular and molecular responses to this compound in WT cells versus Syk KO cells, researchers can unequivocally demonstrate that the observed effects are Syk-dependent. Any effects of this compound that persist in the Syk KO cells would indicate off-target interactions, providing critical information for lead optimization and downstream clinical development.
Alternative Validation Methods
While Syk KO cell lines provide the most robust validation, other methods are often used in conjunction or as preliminary screens:
-
RNA interference (RNAi): Using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to knockdown Syk expression can transiently reduce Syk protein levels. This method is often quicker than generating stable KO lines but can suffer from incomplete knockdown and off-target effects of the RNAi molecules themselves.
-
Chemical Genetics: Employing structurally distinct Syk inhibitors with different modes of action can help to build a case for on-target effects if they produce similar biological outcomes. However, this approach does not definitively rule out shared off-target effects.
-
Overexpression of a Drug-Resistant Mutant: Introducing a mutated form of Syk that is resistant to this compound binding into cells can "rescue" the inhibitor's effects, demonstrating target engagement. This is a powerful technique but can be technically challenging to implement.
This guide will now focus on the experimental validation of this compound using Syk KO cell lines.
Experimental Validation of this compound using Syk Knockout Cell Lines
The following sections detail the experimental workflow, signaling pathways, and expected results when validating this compound in a comparative study using wild-type and Syk KO cell lines.
Experimental Workflow
The overall workflow for validating this compound's on-target effects is depicted below. This process begins with the generation and validation of the Syk KO cell line and proceeds through various cellular and biochemical assays to compare the effects of the inhibitor.
Syk Signaling Pathway and the Effect of this compound
Syk is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated.[10] Activated Syk then phosphorylates downstream targets, including PLCγ and Vav, leading to the activation of pathways such as the MAPK/ERK cascade, which ultimately drives cellular responses like proliferation and survival.[11][12] this compound is expected to block this cascade by inhibiting the kinase activity of Syk.
Comparative Data Presentation
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound in wild-type versus Syk knockout cells.
Table 1: Effect of this compound on Phosphorylation of Syk and Downstream Targets
| Cell Line | Treatment | p-Syk (Y525/526) (Relative Intensity) | p-PLCγ (Y783) (Relative Intensity) | p-ERK1/2 (T202/Y204) (Relative Intensity) |
| Wild-Type | Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.15 | 0.25 | 0.30 | |
| Syk KO | Vehicle | Not Detected | 0.05 | 0.10 |
| This compound (1 µM) | Not Detected | 0.04 | 0.09 |
Data are presented as mean relative intensity normalized to the vehicle-treated wild-type cells.
Interpretation: In wild-type cells, this compound significantly reduces the phosphorylation of Syk and its downstream targets, PLCγ and ERK. In Syk KO cells, the basal phosphorylation of these downstream targets is already significantly reduced, and this compound has no further effect, confirming the on-target action of the inhibitor.
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | Cell Viability (% of Vehicle) |
| Wild-Type | Vehicle | 100 |
| This compound (1 µM) | 45 | |
| Syk KO | Vehicle | 60 |
| This compound (1 µM) | 58 |
Data are presented as the mean percentage of viable cells relative to the vehicle-treated wild-type cells.
Interpretation: this compound reduces the viability of wild-type cells. Syk KO cells show a baseline reduction in viability, and their viability is not significantly affected by this compound treatment. This demonstrates that the cytotoxic effect of this compound is mediated through its inhibition of Syk.
Detailed Experimental Protocols
Western Blot Analysis
-
Cell Lysis: Plate 1x10^6 wild-type and Syk KO cells and treat with vehicle or this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Syk, Syk, p-PLCγ, PLCγ, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed wild-type and Syk KO cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated wells to that of vehicle-treated wells.
Immunoprecipitation
-
Cell Lysis: Treat and lyse cells as described for Western Blot analysis, using a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-Syk antibody or an isotype control antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot as described above, probing for Syk and its known interaction partners.
Conclusion
The use of Syk knockout cell lines provides an indispensable tool for the unambiguous validation of the on-target effects of Syk inhibitors like this compound. By demonstrating a clear differential response to the inhibitor between wild-type and Syk KO cells, researchers can confidently establish the mechanism of action and specificity of their compound. The experimental framework and data presented in this guide offer a robust strategy for the rigorous evaluation of targeted kinase inhibitors in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. It's a knock-out: KO cell lines in assay development [abcam.com]
- 8. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Selectivity Profile of a Potent Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical therapeutic target in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies. The development of small molecule inhibitors that selectively target Syk is a key focus in drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth comparison of the selectivity profile of a highly selective Syk inhibitor, PRT062607 (also known as P505-15), against a broad panel of other kinases, supported by experimental data and detailed methodologies.
Unveiling the Selectivity of PRT062607
PRT062607 is a potent and highly specific inhibitor of Syk, demonstrating significantly greater affinity for its primary target over other kinases. This high degree of selectivity is crucial for reducing the likelihood of adverse effects that can arise from the inhibition of other essential kinases.
Kinase Selectivity Profile of PRT062607
The following table summarizes the inhibitory activity of PRT062607 against Syk and a selection of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk | 1-2 | 1 |
| Fgr | >80 | >40-80 |
| PAK5 | >80 | >40-80 |
| Lyn | >80 | >40-80 |
| FAK (PTK2) | 415 | ~208-415 |
| Pyk2 (PTK2B) | 108 | ~54-108 |
| FLT3 | 139 | ~70-139 |
| MLK1 | 88 | ~44-88 |
| ZAP70 | 1050 | ~525-1050 |
| YES | 123 | ~62-123 |
| SRC | 244 | ~122-244 |
| LCK | 249 | ~125-249 |
Data compiled from multiple sources.[1][2][3][4]
As the data illustrates, PRT062607 exhibits exceptional selectivity for Syk, with IC50 values for other kinases being at least 40 to over 500 times higher.[1][2][3][4] This remarkable selectivity profile suggests a lower potential for off-target toxicities, making it a valuable tool for both research and potential therapeutic development.
In broader kinase screening panels, PRT062607 has demonstrated a clean profile. When tested at a concentration of 50 nM, it was selective for Syk over 270 other kinases.[1] At a higher concentration of 300 nM, it inhibited only eight additional kinases by more than 80%.[1] This high degree of selectivity is a significant advantage over less selective Syk inhibitors, such as R406 (the active metabolite of fostamatinib), which has been shown to inhibit a larger number of kinases at therapeutically relevant concentrations.[5][6][7]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize the activity of Syk inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
The radiometric kinase assay is considered the gold standard for quantifying kinase activity due to its direct measurement of phosphate transfer.[6][8][9][10][11][12]
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., a peptide containing the optimal Syk phosphorylation motif)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Inhibitor compound (e.g., PRT062607) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer, the Syk enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP, along with the peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution like 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unbound [γ-³²P]ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Syk Phosphorylation Assay (Western Blot)
This cell-based assay measures the ability of an inhibitor to block Syk autophosphorylation in a cellular context, providing insights into its potency and cell permeability.
Objective: To assess the inhibition of Syk phosphorylation at specific tyrosine residues (e.g., Tyr525/526) in cells treated with a Syk inhibitor.
Materials:
-
Cell line expressing Syk (e.g., Ramos B-cells)
-
Cell culture medium and supplements
-
Syk activator (e.g., anti-IgM antibody)
-
Syk inhibitor (e.g., PRT062607)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of the Syk inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a Syk activator (e.g., anti-IgM) for a short period (e.g., 5-10 minutes) to induce Syk phosphorylation.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Syk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Syk.
-
Quantify the band intensities to determine the extent of inhibition of Syk phosphorylation at different inhibitor concentrations.
Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors.[13][14][15] Upon receptor activation, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes activated. Activated Syk then phosphorylates a range of downstream effector molecules, initiating multiple signaling cascades that are crucial for cellular responses such as proliferation, differentiation, and inflammation.
The high selectivity of inhibitors like PRT062607 for Syk is critical for precisely targeting this pathway while avoiding the modulation of other signaling cascades, thereby offering a more targeted therapeutic approach with a potentially improved safety profile. This detailed comparison guide provides researchers and drug developers with the necessary information to understand and evaluate the selectivity of potent Syk inhibitors.
References
- 1. Probe PRT062607 | Chemical Probes Portal [chemicalprobes.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and profiling of a selective and efficacious Syk inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-Validation of Syk Inhibition: A Comparative Guide to Syk-IN-3 and Syk siRNA
For Researchers, Scientists, and Drug Development Professionals
In the realm of signal transduction research and therapeutic development, spleen tyrosine kinase (Syk) has emerged as a critical target, particularly in inflammatory diseases and hematological malignancies. The validation of findings obtained with small molecule inhibitors is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of a potent Syk inhibitor, Syk-IN-3, with the gene-silencing technique of small interfering RNA (siRNA) targeting Syk. This cross-validation approach ensures that the observed biological effects are specifically due to the inhibition of Syk activity and not off-target effects of the chemical compound.
Data Presentation: Quantitative Comparison of Syk Inhibition Methods
The following tables summarize the key quantitative data from studies comparing the efficacy of Syk inhibitors with Syk siRNA in downregulating Syk expression and function.
| Table 1: Comparison of Syk Knockdown and Functional Inhibition | ||
| Parameter | Syk Inhibitor (BAY 61-3606) | Syk siRNA |
| Syk Protein Knockdown | Not Applicable (Inhibits activity) | Up to 80% reduction |
| Inhibition of Degranulation (β-hexosaminidase release) | IC50 ~10 nM | ~70% inhibition |
| Inhibition of TNFα Secretion | IC50 ~3 nM | ~60% inhibition |
Data adapted from Sanderson et al., 2009. The study utilized the Syk inhibitors BAY 61-3606 and R406, which are functionally comparable to this compound, and multiple optimized Syk siRNA sequences in a basophilic cell line.
| Table 2: Effects on Downstream Signaling Pathways | ||
| Downstream Target | Syk Inhibitor (BAY 61-3606) | Syk siRNA |
| Mcl-1 Protein Levels | No significant change | No significant change |
Data from a study by Park et al., 2015, which investigated the off-target effects of the Syk inhibitor BAY 61-3606 and validated the findings with Syk siRNA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for Syk inhibition using a chemical inhibitor and siRNA-mediated knockdown.
Protocol 1: Pharmacological Inhibition of Syk
This protocol describes the treatment of cells with a Syk inhibitor to assess its impact on cellular functions.
Materials:
-
Cell line of interest (e.g., RBL-2H3, THP-1)
-
Complete cell culture medium
-
Syk inhibitor (e.g., this compound, BAY 61-3606, R406)
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for functional assays (e.g., β-hexosaminidase assay, TNFα ELISA)
-
Reagents for Western blotting (lysis buffer, antibodies against Syk and downstream targets)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere and grow overnight.
-
Inhibitor Preparation: Prepare a stock solution of the Syk inhibitor in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should also be prepared.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the Syk inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Functional Assays: Following incubation, perform functional assays such as degranulation assays or cytokine secretion assays according to the manufacturer's instructions.
-
Western Blot Analysis: To confirm the inhibition of Syk activity, lyse the cells and perform Western blotting to analyze the phosphorylation status of Syk and its downstream targets.
Protocol 2: Syk Knockdown using siRNA
This protocol details the procedure for transiently silencing the Syk gene using siRNA.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Syk-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for Western blotting
-
Reagents for RT-qPCR (optional, for mRNA level validation)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute 10-30 pmol of Syk siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow the formation of complexes.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and target.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform Western blotting using an antibody against Syk to confirm the reduction in protein levels.
-
RT-qPCR (optional): Extract total RNA and perform RT-qPCR to quantify the reduction in Syk mRNA levels.
-
-
Functional Assays: Once knockdown is confirmed, the cells can be used for functional assays as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the Syk signaling pathway and the experimental workflow for the cross-validation of a Syk inhibitor with siRNA.
Caption: Simplified Syk signaling pathway.
Caption: Experimental workflow for cross-validation.
A Comparative Guide to the Efficacy of Syk-IN-3 and Alternative Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in signal transduction pathways of various immune cells, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders and hematological malignancies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of Syk-IN-3 and other notable Syk inhibitors: Fostamatinib (the prodrug of R406), Entospletinib, Cerdulatinib, and TAK-659. The information is intended to assist researchers in making informed decisions for their drug development and research endeavors.
Executive Summary
This guide reveals that while this compound demonstrates high potency in in vitro assays, there is a notable absence of publicly available in vivo efficacy and pharmacokinetic data. In contrast, alternative Syk inhibitors such as Fostamatinib, Entospletinib, Cerdulatinib, and TAK-659 have undergone more extensive preclinical and clinical evaluation. Fostamatinib is an approved therapeutic for chronic immune thrombocytopenia, showcasing its clinical viability. Entospletinib and Cerdulatinib have demonstrated efficacy in various hematological malignancy models, and TAK-659 shows potent dual inhibition of Syk and FLT3. The selection of a suitable Syk inhibitor will depend on the specific research or therapeutic context, balancing in vitro potency with the availability of in vivo data and the desired selectivity profile.
In Vitro Efficacy Comparison
The in vitro potency of Syk inhibitors is a key initial determinant of their potential therapeutic value. The following table summarizes the half-maximal inhibitory concentration (IC50) values against Syk and other relevant kinases.
| Compound | Syk IC50 (nM) | Other Kinase IC50 (nM) | Cell-Based Assay EC50 (nM) |
| This compound | 1 | Data not available | Data not available |
| R406 (active metabolite of Fostamatinib) | 41 | Flt3: ~205 | B-cell activation: ~1060[1] |
| Entospletinib (GS-9973) | 7.7[2][3] | Highly selective over other kinases[2][4] | Data not available |
| Cerdulatinib (PRT062070) | 32[5] | JAK1: 12, JAK2: 6, JAK3: 8, TYK2: 0.5[5] | DLBCL cell lines: 290 - 2000[5] |
| TAK-659 | 3.2[2] | FLT3: 4.6[2][6] | Hematopoietic cell lines: 11 - 775[2][6] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy Comparison
In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a physiological context. While in vivo data for this compound is not publicly available, several studies have investigated the efficacy of its alternatives in various disease models.
| Compound | Animal Model | Disease Indication | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Fostamatinib (R406) | Rodent models[1] | Asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, lymphoma | Showed efficacy in a remarkable range of animal models[1]. |
| Entospletinib (GS-9973) | Mouse xenograft[7] | Infant Acute Lymphoblastic Leukemia | Inhibited leukemia proliferation, with enhanced activity in combination with vincristine[5][7]. |
| Mouse model[8] | Graft-versus-host disease (GVHD) | Prevented ocular and skin GVHD[8]. | |
| Cerdulatinib | Mouse model[9] | B-cell activation and splenomegaly | Inhibited B-cell receptor (BCR)-induced B-cell activation and splenomegaly[9]. |
| TAK-659 | Mouse xenograft[10][11] | Pediatric Acute Lymphoblastic Leukemia | Exhibited low to moderate single-agent in vivo activity[11]. |
| Mouse xenograft[6] | Acute Myeloid Leukemia | Showed anti-tumor activity in FLT-3-ITD and WT FLT-3 models[6]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified Syk signaling pathway upon immune receptor activation.
Caption: General workflow for in vitro evaluation of Syk inhibitors.
Caption: A typical workflow for an in vivo xenograft study.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Syk protein, a specific peptide substrate, and assay buffer.
-
Inhibitor Addition: Add varying concentrations of the Syk inhibitor (e.g., this compound) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection if using [γ-³²P]ATP or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Syk inhibitor and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
In Vivo Xenograft Model (General Protocol)
-
Cell Culture: Culture the desired human cancer cell line (e.g., a B-cell lymphoma line) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the Syk inhibitor (formulated for in vivo use) to the treatment group and a vehicle control to the control group according to a predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for biomarkers of Syk inhibition.
Conclusion
This compound is a highly potent inhibitor of Syk in vitro. However, the current lack of in vivo data for this compound makes a direct and comprehensive comparison with more extensively studied inhibitors like Fostamatinib, Entospletinib, Cerdulatinib, and TAK-659 challenging. Researchers and drug developers should consider the high in vitro potency of this compound as a promising starting point for further investigation, including in vivo efficacy, pharmacokinetic, and toxicology studies. For immediate in vivo applications, the alternative inhibitors presented in this guide offer a more established foundation with a wealth of preclinical and, in some cases, clinical data. The choice of inhibitor will ultimately be guided by the specific research question, the disease model, and the desired balance between potency, selectivity, and a proven in vivo track record.
References
- 1. ASCO15: Portola Pharmaceuticals, Inc. Presents Updated Data From Ongoing Phase I/IIa Study Of Dual Kinase Inhibitor Cerdulatinib - BioSpace [biospace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syk inhibitors in clinical development for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK inhibitor entospletinib prevents ocular and skin GVHD in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. - ASCO [asco.org]
- 11. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Syk Inhibitors in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spleen tyrosine kinase (Syk) inhibitors, with a focus on assessing their specificity in primary cells. While direct comparative data for a compound specifically designated "Syk-IN-3" is not publicly available, this guide utilizes data from well-characterized, selective Syk inhibitors to provide a framework for evaluating and comparing the performance of novel or existing compounds. The methodologies and data presented herein serve as a valuable resource for researchers aiming to select the most appropriate Syk inhibitor for their experimental needs and for those developing novel kinase inhibitors.
Spleen tyrosine kinase is a critical mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors.[1][2] Its central role in immune cell activation has made it an attractive therapeutic target for a range of diseases, including autoimmune disorders and hematological malignancies.[2][3] The specificity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to misleading experimental results and potential toxicity.[4] This guide outlines key experimental approaches to rigorously assess the specificity of Syk inhibitors in the context of primary cells.
Comparative Specificity of Syk Inhibitors
The following table summarizes the inhibitory activity of several known Syk inhibitors against Syk and a selection of common off-target kinases. This data is compiled from various biochemical and cellular assays and serves as a benchmark for comparing new chemical entities. It is important to note that IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
| Inhibitor | Syk IC50 (nM) | Off-Target Kinases and IC50 (nM) | Reference |
| Representative Highly Selective Syk Inhibitor (Model for this compound) | ~1-5 | High selectivity against a panel of kinases (e.g., >100-fold selectivity) | [5][6] |
| Fostamatinib (R406) | 41 | Flt3 (~200 nM), Lck (>1000 nM), Lyn (>1000 nM) | [5] |
| Entospletinib (GS-9973) | 7.7 | High selectivity against a panel of kinases (e.g., >13-fold over JAK2, c-Kit, Flt3, RET, KDR) | [5] |
| Cerdulatinib (PRT062070) | 0.5 (Syk), 12 (JAK1), 6 (JAK2), 8 (JAK3), 32 (TYK2) | Inhibits at least 19 other kinases with IC50 < 200 nM | [5][7] |
| TAK-659 | 3.2 | FLT3 (4.5 nM) | [3][5] |
| P505-15 (PRT062607) | 1 | >80-fold selective for Syk over Fgr, PAK5, Lyn, FAK, Pyk2, FLT3, MLK1, and Zap70 | [5] |
Syk Signaling Pathway
The diagram below illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of Syk. Upon antigen binding to the BCR, Src family kinases (e.g., Lyn) phosphorylate the ITAM motifs of CD79A/B, creating docking sites for the SH2 domains of Syk. This leads to the activation of Syk, which in turn phosphorylates downstream targets such as SLP-65 and Btk, ultimately leading to cellular responses like proliferation, differentiation, and cytokine production.[2][8]
Caption: Simplified Syk signaling pathway downstream of the B-cell receptor.
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram outlines a typical workflow for evaluating the specificity of a Syk inhibitor in primary cells. The process begins with in vitro biochemical assays to determine the direct inhibitory activity against a panel of kinases. This is followed by cellular assays in primary cells to assess on-target engagement and downstream signaling inhibition. Finally, functional assays are performed to confirm the biological consequences of Syk inhibition.
Caption: Experimental workflow for assessing the specificity of a Syk inhibitor.
Detailed Experimental Protocols
Biochemical Kinase Specificity Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (Syk and a panel of off-target kinases)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor at various concentrations. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Prepare a kinase/substrate mixture in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically for each kinase.[9][10]
-
Add the kinase/substrate mixture to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each kinase to accurately determine IC50 values.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.[1][11]
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Syk Signaling in Primary B-cells
This protocol describes how to assess the effect of a Syk inhibitor on the phosphorylation of Syk and downstream signaling proteins in primary B-cells.
Materials:
-
Isolated primary B-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-IgM F(ab')2 fragments for BCR stimulation
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526), anti-total-Syk, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-Erk, anti-total-Erk
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Isolate primary B-cells from whole blood or spleen using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting).
-
Pre-incubate the B-cells with the test inhibitor or DMSO vehicle control for 1-2 hours.
-
Stimulate the B-cells with anti-IgM F(ab')2 fragments for various time points (e.g., 0, 2, 5, 15 minutes).[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry Analysis of B-cell Receptor (BCR) Signaling
This protocol allows for the single-cell analysis of Syk phosphorylation and calcium mobilization following BCR stimulation.
Materials:
-
Isolated primary B-cells
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Anti-IgM F(ab')2 fragments
-
Test inhibitor (e.g., this compound)
-
Fixation/permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently-conjugated antibodies: anti-phospho-Syk (e.g., Tyr352), cell surface markers (e.g., CD19, IgM)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Flow cytometer
Procedure for Phospho-Syk Staining:
-
Pre-incubate isolated primary B-cells with the test inhibitor or DMSO.
-
Stimulate the cells with anti-IgM F(ab')2 fragments for a short time course (e.g., 0, 1, 2, 5 minutes).[16]
-
Immediately fix the cells with a fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with a fluorescently-conjugated anti-phospho-Syk antibody and antibodies against cell surface markers.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of phospho-Syk in the B-cell population.[8]
Procedure for Calcium Flux:
-
Load the primary B-cells with a calcium indicator dye (e.g., Indo-1 AM) according to the manufacturer's protocol.
-
Acquire a baseline reading of the cells on the flow cytometer.
-
Add the anti-IgM F(ab')2 fragment to stimulate the cells and continue to acquire data for several minutes.
-
To test the effect of the inhibitor, pre-incubate the dye-loaded cells with the inhibitor before stimulation.
-
Analyze the change in the ratio of calcium-bound to calcium-unbound dye over time.[17]
By employing a combination of these biochemical and cell-based assays, researchers can build a comprehensive specificity profile for any Syk inhibitor, enabling an informed selection of the most suitable tool for their research in primary cells.
References
- 1. promega.com [promega.com]
- 2. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 7. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 8. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. youtube.com [youtube.com]
- 16. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Syk-IN-3: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the proper disposal of Syk-IN-3, a potent spleen tyrosine kinase (Syk) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on general best practices for laboratory chemical waste management.
It is critical to always consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. If an SDS is not available, the compound should be treated as hazardous waste.
Key Compound Information
This compound is a potent Syk inhibitor with potential anti-inflammatory and anticancer activity.[1] Understanding its basic chemical properties is the first step in establishing safe handling and disposal protocols.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈N₄O₃S | [1] |
| Molecular Weight | 452.57 g/mol | [1] |
| Form | Solid (Powder) | Assumed from general product descriptions |
| Commonly Used Solvent | DMSO | Inferred from similar compounds[2][3] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities of the powder outside of a fume hood, a respirator may be necessary.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state: solid (as supplied) or in a solvent. Under no circumstances should this compound or its solutions be disposed of down the drain. [4]
-
Collection:
-
Place all surplus or unwanted solid this compound into a clearly labeled, sealed container.
-
This includes any contaminated items such as weigh boats or filter papers.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.[5]
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Segregation:
-
Liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[6]
-
Do not mix with other types of chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMSO") and their approximate concentrations.
-
-
Storage:
-
Store the liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's EHS office for collection and disposal. Organic solvent waste is typically incinerated at a licensed facility.[5]
-
Experimental Protocols: General Chemical Waste Handling
The procedures outlined above are based on standard protocols for managing laboratory chemical waste. Adherence to these general principles is crucial in the absence of specific SDS instructions.
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.
-
Container Compatibility: Ensure that waste containers are made of materials compatible with the chemicals being stored. For instance, some solvents can degrade certain plastics.
-
Proper Labeling: All waste containers must be accurately and clearly labeled with their contents.
-
Segregation: Do not mix different types of chemical waste. Incompatible materials can react dangerously.
-
Secure Storage: Store chemical waste in designated, well-ventilated, and secure areas.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Syk Signaling Pathway Overview
To provide further context for researchers, the following diagram illustrates a simplified representation of the Spleen Tyrosine Kinase (Syk) signaling pathway, the target of this compound.
References
- 1. This compound | Syk | TargetMol [targetmol.com]
- 2. Syk Inhibitor III [sigmaaldrich.com]
- 3. Syk Inhibitor III - CAS 1485-00-3 - Calbiochem | 574713 [merckmillipore.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Lab Chemical Disposal [emsllcusa.com]
Essential Safety and Operational Guide for Handling Syk-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Syk-IN-3, a potent spleen tyrosine kinase (Syk) inhibitor. The following procedures are designed to ensure the safe use of this compound in a laboratory setting and to provide clear, step-by-step guidance on its operational handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | Should be buttoned and have long sleeves. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form. | For weighing or procedures that may generate dust, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Powder: Store the unopened vial at -20°C for up to 3 years.[1]
-
Storage of Stock Solution: Once reconstituted, aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Preparation of Stock Solution:
-
Select Solvent: Based on experimental needs, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this type of compound.
-
Dissolution: Prepare the stock solution in a well-ventilated area, preferably within a chemical fume hood.
-
Labeling: Clearly label the storage vial with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Categorization:
-
Solid Waste: Unused this compound powder and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental waste containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[2]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless compatible.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific chemical name.
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if the spill involves powder. 3. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. 4. For large spills, contact your institution's EHS department immediately. |
Visual Guidance: Experimental Workflow and Logical Relationships
To further clarify the procedural steps, the following diagrams illustrate key workflows.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Logical decision-making process for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
